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Core Science & Biosynthesis

Foundational

electronic properties and dipole moment of 3-chloro-5-nitro-3H-pyridin-2-one

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-chloro-5-nitro-3H-pyridin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-chloro-5-nitro-3H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of strong electron-withdrawing groups, specifically a nitro (-NO₂) and a chloro (-Cl) substituent, in conjunction with the pyridin-2-one core, imparts a unique electronic landscape to the molecule. Understanding these characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the theoretical foundations, computational methodologies for prediction, and experimental workflows for the validation of these properties.

Introduction: The Significance of 3-chloro-5-nitro-3H-pyridin-2-one

3-chloro-5-nitro-3H-pyridin-2-one, also known as 3-chloro-5-nitro-2(1H)-pyridinone, is a substituted pyridinone derivative[1][2]. The pyridinone scaffold is a prominent feature in numerous natural products and pharmacologically active compounds[3][4]. The electronic character of the pyridine ring is significantly influenced by its substituents[5][6]. In this molecule, the presence of a highly electronegative chlorine atom and a potent electron-withdrawing nitro group dramatically modulates the electron density distribution across the heterocyclic ring.

A thorough understanding of the molecule's electronic properties—such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP)—is fundamental to predicting its chemical behavior. These properties govern the molecule's susceptibility to nucleophilic and electrophilic attack, its charge transfer capabilities, and its non-covalent interactions, which are all critical for drug-receptor binding and material performance.

Furthermore, the molecular dipole moment, a measure of the overall polarity, is a key determinant of solubility, membrane permeability, and crystal packing. The asymmetrical arrangement of polar bonds within 3-chloro-5-nitro-3H-pyridin-2-one suggests a significant dipole moment, which has profound implications for its application in drug development and materials engineering.

Theoretical Framework for Electronic Property Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor.

  • LUMO: This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For 3-chloro-5-nitro-3H-pyridin-2-one, the electron-withdrawing nitro and chloro groups are expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be significantly stabilized and localized on the nitro-pyridyl moiety, which acts as a strong electron acceptor site[7].

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Regions with an excess of electrons, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

  • Positive Potential (Blue): Regions with a deficiency of electrons, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

In 3-chloro-5-nitro-3H-pyridin-2-one, the oxygen atoms of the nitro group and the carbonyl group are expected to be the most electron-rich regions. The hydrogen atom on the ring nitrogen will likely be the most electron-deficient site.

Dipole Moment (µ)

The dipole moment is a vector quantity that measures the separation of positive and negative charges within a molecule. It arises from the sum of all individual bond dipoles. The magnitude and direction of the net dipole moment are determined by the molecular geometry and the electronegativity of the constituent atoms[8][9]. The presence of multiple strong electron-withdrawing groups (Cl, NO₂, and the carbonyl C=O) on the pyridinone ring will create significant bond dipoles, resulting in a large overall molecular dipole moment.

Computational Prediction of Electronic Properties and Dipole Moment

Density Functional Theory (DFT) is a powerful quantum chemical method for accurately predicting the structural and electronic properties of molecules[10][11]. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level of theory for such calculations on organic molecules[10].

Computational Workflow

The following workflow outlines the steps for a comprehensive computational analysis.

Caption: Workflow for computational analysis of 3-chloro-5-nitro-3H-pyridin-2-one.

Predicted Quantitative Data

Based on analyses of structurally related compounds, the following table summarizes the anticipated electronic properties and dipole moment.

PropertyPredicted Value/CharacteristicRationale
HOMO Energy LowThe electron-withdrawing effects of the Cl and NO₂ groups stabilize the HOMO.
LUMO Energy Very LowThe nitro group provides a low-lying acceptor orbital, significantly lowering the LUMO energy[7].
HOMO-LUMO Gap Small to ModerateA reduced gap is expected due to the significant stabilization of the LUMO, indicating potential for charge-transfer interactions.
Dipole Moment (µ) High (> 4 D)The vector sum of strong bond dipoles (C-Cl, C=O, N-O) results in a large net dipole moment. For comparison, pyridine N-oxide has a dipole moment of 4.24 D[12].
MEP Negative Site Oxygen atoms of the NO₂ and C=O groupsThese are the most electronegative atoms and sites of high electron density.
MEP Positive Site Hydrogen atom on the ring Nitrogen (N-H)This proton is acidic and represents the most electron-deficient region.

Experimental Validation Methodologies

Computational predictions must be validated through experimental measurements. The following workflow details key experimental techniques for characterizing the electronic properties and dipole moment.

Experimental Workflow Diagram

Caption: Experimental workflow for the validation of predicted molecular properties.

Step-by-Step Experimental Protocols

Protocol 1: UV-Vis Spectroscopy

  • Objective: To determine the electronic absorption properties and estimate the experimental HOMO-LUMO gap.

  • Procedure:

    • Prepare a dilute solution of 3-chloro-5-nitro-3H-pyridin-2-one in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_max).

    • The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Protocol 2: Dipole Moment Determination via Dielectric Constant Measurement

  • Objective: To experimentally measure the molecular dipole moment.

  • Principle: Based on the Debye theory, the dipole moment can be determined by measuring the dielectric constant of dilute solutions of the polar compound in a non-polar solvent[13].

  • Procedure:

    • Prepare a series of dilute solutions of the compound in a non-polar solvent like benzene or 1,4-dioxane.

    • Measure the dielectric constant (ε), specific volume (v), and refractive index (n) for each solution and the pure solvent at a constant temperature (e.g., 25.00 °C)[13].

    • Calculate the molar polarization at infinite dilution (P₂∞).

    • The dipole moment (µ) is then calculated using the Debye equation.

Conclusion

The electronic architecture of 3-chloro-5-nitro-3H-pyridin-2-one is dominated by the strong electron-withdrawing nature of its chloro and nitro substituents. Computational analysis predicts a molecule with a low-lying LUMO, a significant dipole moment, and distinct regions of high and low electron density. These features suggest a high degree of reactivity and a strong potential for intermolecular interactions, making it a compelling candidate for applications in drug design, where such properties govern molecular recognition and binding. The experimental workflows provided herein offer a robust framework for validating these theoretical predictions and further elucidating the physicochemical profile of this important heterocyclic compound.

References

  • ResearchGate. (n.d.). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Retrieved from ResearchGate. [Link]

  • Ragavan, I., et al. (2017). Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory. ResearchGate. [Link]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • ResearchGate. (n.d.). Electronic structure dependence of pyridinylidenes on the bond strength.... Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

  • Gogineni, V. R., et al. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • Assiut University. (n.d.). A computational study on the formation of pyridin-2(1H)-one and pyridine-2(1H)-thione from the reaction of cobaltacyclopentadiene with isocyanate and isothiocyanate. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. [Link]

  • Filo. (2025). The correct order of the dipole moment of the following molecules is. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutions. RSC Publishing. [Link]

  • NIST. (n.d.). CCCBDB list of experimental dipole moments. Computational Chemistry Comparison and Benchmark Database. [Link]

  • YouTube. (2021). Dipole Moment | Easy Trick. [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

Sources

Exploratory

thermodynamic stability of 3-chloro-5-nitro-3H-pyridin-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 3-chloro-5-nitro-3H-pyridin-2-one This guide provides a comprehensive framework for evaluating the , a heterocyclic compound of interest to researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-chloro-5-nitro-3H-pyridin-2-one

This guide provides a comprehensive framework for evaluating the , a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the importance of pyridinone scaffolds in medicinal chemistry, a thorough understanding of their stability is paramount for safe handling, storage, and formulation.[1][2] This document outlines an integrated approach, combining computational prediction with experimental thermal analysis, to establish a robust stability profile.

Introduction: The Imperative of Stability Analysis

The pyridin-2(1H)-one core is a privileged structure in drug discovery, forming the basis for a wide range of biologically active molecules, including antitumor, antimicrobial, and anti-inflammatory agents.[2] The title compound, 3-chloro-5-nitro-3H-pyridin-2-one, incorporates a strongly electron-withdrawing nitro group and a halogen substituent, features that can significantly influence its chemical reactivity and physical stability. The presence of a nitro group, in particular, can render a molecule energetic, making a comprehensive thermal hazard assessment non-negotiable.[3][4]

This guide details the theoretical and practical methodologies required to characterize the thermodynamic properties of 3-chloro-5-nitro-3H-pyridin-2-one. By following this framework, researchers can proactively identify potential thermal hazards, define safe operating limits, and ensure the integrity of the compound throughout the drug development lifecycle.

Computational Assessment: A Predictive First Step

Before embarking on experimental analysis, in silico methods provide a powerful, cost-effective means to predict the thermodynamic properties of a molecule. Density Functional Theory (DFT) has emerged as a standard tool for accurately calculating the energetic and structural parameters of organic compounds, offering crucial insights into their intrinsic stability.[5][6]

Rationale for DFT Analysis

DFT calculations allow for the determination of fundamental thermodynamic quantities from first principles. By modeling the electronic structure of 3-chloro-5-nitro-3H-pyridin-2-one, we can estimate its enthalpy of formation, Gibbs free energy, and heat capacity. These parameters are direct indicators of the molecule's stability. Furthermore, computational analysis can predict the weakest bonds in the structure, suggesting likely initial steps in thermal decomposition.[7]

Protocol: DFT-Based Thermodynamic Calculation

A robust DFT analysis should be conducted as follows:

  • Structure Optimization: The 3D geometry of 3-chloro-5-nitro-3H-pyridin-2-one is first optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Parameter Extraction: From the output of the frequency calculation, key thermodynamic parameters are extracted. These include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cv).

Data Presentation and Interpretation

The calculated thermodynamic data should be summarized for clarity.

ParameterPredicted Value (Units)Interpretation
ΔHf°Value (kJ/mol)A large positive value suggests an endothermic compound, potentially indicating stored chemical energy.
ΔGf°Value (kJ/mol)Indicates the spontaneity of formation from constituent elements. A more negative value implies greater stability.
Weakest Bonde.g., C-NO2The bond with the lowest dissociation energy, representing the likely initiation site for thermal decomposition.

These computational results provide a foundational understanding of the molecule's stability and guide the design of subsequent experimental verification.

Visualization: Computational Workflow

G cluster_0 Computational Analysis Workflow A 1. Molecular Structure Input (3-chloro-5-nitro-3H-pyridin-2-one) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirms Minimum Energy) B->C D 4. Extraction of Thermodynamic Data (ΔHf°, ΔGf°, Cv) C->D E 5. Bond Dissociation Energy Analysis C->E F 6. Predicted Stability Profile & Decomposition Pathways D->F E->F

Caption: Workflow for DFT-based stability prediction.

Experimental Verification: Thermal Analysis

While computational methods are predictive, experimental validation is essential for a definitive assessment of thermodynamic stability and thermal hazards. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of how a material behaves as a function of temperature.[8][9]

Rationale for DSC and TGA

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It is used to determine key thermal events such as melting, crystallization, and decomposition. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] When used together, DSC can identify an energetic decomposition event, while TGA can quantify the associated mass loss, helping to elucidate the decomposition mechanism.[9]

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-3 mg of 3-chloro-5-nitro-3H-pyridin-2-one into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Program:

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature beyond any expected decomposition (e.g., 400 °C).

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd).

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Experimental Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the same range as the DSC experiment.

    • Maintain a constant inert nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step.

Data Presentation and Interpretation

The combined DSC and TGA data provides a clear assessment of thermal hazards.

ParameterMethodMeasurementSignificance
Melting Point (Tm)DSCOnset of the melting endothermDefines the solid-to-liquid phase transition.
Decomposition Onset (Tonset)DSCOnset of the decomposition exothermThe temperature at which decomposition begins; a critical safety parameter.
Enthalpy of Decomposition (ΔHd)DSCArea under the decomposition exothermQuantifies the energy released during decomposition. High values indicate a significant thermal hazard.
Mass LossTGAPercentage change in mass vs. temperatureCorrelates mass loss with thermal events observed in DSC, aiding in mechanism interpretation.

A low Tonset coupled with a high ΔHd signifies a high-risk material that requires stringent handling protocols.

Visualization: Experimental Workflow

G cluster_1 Experimental Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Sample Preparation (3-chloro-5-nitro-3H-pyridin-2-one) B 1. Heat at 10 °C/min (N2 atm) A->B E 1. Heat at 10 °C/min (N2 atm) A->E C 2. Measure Heat Flow B->C D 3. Determine Tonset & ΔHd C->D H Comprehensive Thermal Hazard Profile D->H F 2. Measure Mass Loss E->F G 3. Correlate with DSC Events F->G G->H

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Foundational

mechanistic pathways for the formation of 3-chloro-5-nitro-3H-pyridin-2-one

An In-depth Technical Guide to the Mechanistic Pathways for the Formation of 3-Chloro-5-nitro-3H-pyridin-2-one Abstract This technical guide provides a comprehensive examination of the mechanistic pathways leading to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanistic Pathways for the Formation of 3-Chloro-5-nitro-3H-pyridin-2-one

Abstract

This technical guide provides a comprehensive examination of the mechanistic pathways leading to the synthesis of 3-chloro-5-nitro-3H-pyridin-2-one, a heterocyclic compound of interest to researchers and drug development professionals. The document elucidates the underlying principles of electrophilic substitution on the pyridin-2-one scaffold, detailing the regiochemical outcomes governed by substrate reactivity and reaction conditions. We will dissect two primary synthetic routes, starting from either 2-aminopyridine or 2-hydroxypyridine, and provide detailed, field-tested experimental protocols. The synthesis hinges on the formation of a key intermediate, 2-hydroxy-5-nitropyridine, followed by a regioselective chlorination. This guide integrates theoretical mechanistic discussions with practical, step-by-step procedures to offer a holistic understanding of the formation of the title compound.

Introduction: The Pyridin-2-one Core and Tautomerism

Pyridin-2-one and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive molecules.[1] A crucial aspect of their chemistry is the lactam-lactim tautomerism, where they exist in equilibrium between the pyridin-2-one (lactam) and 2-hydroxypyridine (lactim) forms. The position of this equilibrium is influenced by the solvent, pH, and substituent effects.[2] This tautomerism is fundamental to understanding the reactivity and the course of electrophilic substitution reactions on this ring system. For the purpose of the mechanisms described herein, the pyridin-2-one tautomer is generally the more reactive species towards electrophiles due to its higher electron density.

The target molecule, 3-chloro-5-nitro-3H-pyridin-2-one, is a substituted pyridin-2-one with potential applications as a building block in the synthesis of more complex molecules.[3][4] Its synthesis requires precise control over the introduction of two different substituents onto the pyridine ring.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 3-chloro-5-nitro-3H-pyridin-2-one suggests a disconnection at the C-Cl bond. This points to 5-nitro-3H-pyridin-2-one (or its tautomer, 2-hydroxy-5-nitropyridine) as the direct precursor. This intermediate is, in turn, accessible through the nitration of 2-hydroxypyridine or via a multi-step sequence from 2-aminopyridine.

This analysis reveals two primary, convergent synthetic strategies:

  • Strategy A: Beginning with 2-aminopyridine, proceeding through nitration, diazotization, and hydrolysis to form the key 2-hydroxy-5-nitropyridine intermediate.

  • Strategy B: Direct nitration of 2-hydroxypyridine (pyridin-2-one) to yield the same key intermediate.

The final step in both strategies is the regioselective chlorination of 2-hydroxy-5-nitropyridine.

G Target 3-Chloro-5-nitro-3H-pyridin-2-one Intermediate 2-Hydroxy-5-nitropyridine Target->Intermediate Chlorination Start_B 2-Hydroxypyridine Intermediate->Start_B Nitration (Strategy B) Intermediate_A 2-Amino-5-nitropyridine Intermediate->Intermediate_A Diazotization/ Hydrolysis Start_A 2-Aminopyridine Intermediate_A->Start_A Nitration (Strategy A)

Caption: Retrosynthetic approach for 3-chloro-5-nitro-3H-pyridin-2-one.

Synthesis of the Key Intermediate: 2-Hydroxy-5-nitropyridine

The formation of 2-hydroxy-5-nitropyridine is the cornerstone of this synthesis. The choice between starting from 2-aminopyridine or 2-hydroxypyridine often depends on the cost, availability of starting materials, and environmental considerations of the respective processes.[5]

Strategy A: Synthesis from 2-Aminopyridine

This is a well-established, multi-step route that offers reliable outcomes.[6]

Step 1: Nitration of 2-Aminopyridine

The first step involves the electrophilic nitration of 2-aminopyridine. The amino group is a strong activating group and is ortho, para-directing. However, under the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid), the pyridine nitrogen and the exocyclic amino group are protonated.[7] This deactivates the ring towards electrophilic attack. Despite this deactivation, the reaction can be driven to completion under forcing conditions. The nitration occurs preferentially at the 5-position, which is para to the amino group.[6]

  • Mechanism: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and sulfuric acid.[8][9] The electron-rich pyridine ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores aromaticity.

Step 2: Diazotization and Hydrolysis

The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine. This is achieved via a diazotization reaction, followed by hydrolysis of the diazonium salt.[5][6][10]

  • Mechanism: The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[10] This diazonium salt is unstable and, upon gentle warming in the aqueous acidic medium, decomposes with the loss of nitrogen gas (N₂) to form a phenyl cation. This highly reactive cation is then trapped by water to yield the desired 2-hydroxy-5-nitropyridine.

Strategy B: Direct Nitration of 2-Hydroxypyridine (Pyridin-2-one)

This approach is more atom-economical but requires careful control of reaction conditions to achieve the desired regioselectivity. The nitration of 2-pyridone can yield both 3-nitro and 5-nitro isomers.[11]

  • Mechanism and Regioselectivity: The outcome is highly dependent on the acidity of the reaction medium.[11][12]

    • In low acidity media , the reaction occurs on the free base (the neutral 2-pyridone molecule), and the primary product is the 3-nitro derivative.[11]

    • In high acidity media (e.g., concentrated sulfuric acid), the reaction still proceeds through the free base, which is present in a small equilibrium concentration. However, under these conditions, the 5-nitro isomer is the major product.[11][12] This is the desired pathway for our synthesis. The directing effect of the protonated ring nitrogen favors substitution at the meta position (C5).

G cluster_A Strategy A cluster_B Strategy B Start_A 2-Aminopyridine Nitration_A Nitration (HNO3, H2SO4) Start_A->Nitration_A Intermediate_A 2-Amino-5-nitropyridine Nitration_A->Intermediate_A Diazotization Diazotization/Hydrolysis (NaNO2, HCl; H2O, Δ) Intermediate_A->Diazotization Product 2-Hydroxy-5-nitropyridine Diazotization->Product Start_B 2-Hydroxypyridine Nitration_B Nitration (High Acidity) Start_B->Nitration_B Nitration_B->Product

Sources

Exploratory

intermolecular hydrogen bonding networks in 3-chloro-5-nitro-3H-pyridin-2-one

An In-Depth Technical Guide to the Intermolecular Hydrogen Bonding Networks in 3-chloro-5-nitro-3H-pyridin-2-one Abstract This technical guide provides a comprehensive analysis of the anticipated intermolecular hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Intermolecular Hydrogen Bonding Networks in 3-chloro-5-nitro-3H-pyridin-2-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated intermolecular hydrogen bonding networks in the solid-state structure of 3-chloro-5-nitro-3H-pyridin-2-one. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document leverages established principles of physical organic chemistry, crystallographic data from analogous structures, and theoretical considerations to predict and rationalize the supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals interested in crystal engineering, polymorphism, and the role of non-covalent interactions in molecular solids. We will explore the influence of the electron-withdrawing chloro and nitro substituents on the hydrogen bonding motifs characteristic of 2-pyridones and discuss the experimental and computational workflows necessary for the definitive characterization of such systems.

Introduction: The 2-Pyridone Synthon and the Influence of Substitution

The 2-pyridone moiety is a cornerstone in supramolecular chemistry and crystal engineering. It possesses a self-complementary hydrogen bonding unit, with an N-H donor and a C=O acceptor, that readily forms robust intermolecular interactions. In the solid state, 2-pyridones typically aggregate via two primary hydrogen bonding motifs: a centrosymmetric dimer formed through a pair of N-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif, or a catemeric chain where molecules are linked in a head-to-tail fashion.[1] The prevalence of one motif over the other is influenced by steric and electronic factors dictated by substituents on the pyridone ring.[2][3]

The subject of this guide, 3-chloro-5-nitro-3H-pyridin-2-one, presents an intriguing case for study. The presence of two strongly electron-withdrawing groups, a chlorine atom at the 3-position and a nitro group at the 5-position, is expected to significantly modulate the electronic properties of the pyridone ring and, consequently, the nature and strength of its intermolecular hydrogen bonds.

Predicted Hydrogen Bonding Networks in 3-chloro-5-nitro-3H-pyridin-2-one

The electronic character of the substituents will have a profound impact on the hydrogen bonding capabilities of the molecule. The chloro and nitro groups are powerful electron-withdrawing groups, which will decrease the electron density of the aromatic ring. This, in turn, will increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. Conversely, the carbonyl oxygen's ability to act as a hydrogen bond acceptor will be diminished due to the delocalization of electron density towards the electron-withdrawing substituents.

Given these electronic effects, we can postulate the following primary hydrogen bonding interactions:

  • The Enhanced N-H···O Hydrogen Bond: The increased acidity of the N-H proton will lead to a stronger, and likely shorter, N-H···O hydrogen bond compared to unsubstituted 2-pyridone. This enhanced interaction will be a dominant force in the crystal packing.

  • The Role of the Nitro Group: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. It is highly probable that they will participate in weaker C-H···O interactions with the aromatic C-H bonds of neighboring molecules. These interactions, although weaker than the primary N-H···O bonds, play a crucial role in the overall stability and three-dimensional arrangement of the crystal lattice.[4]

The interplay between the strong N-H···O interaction and the weaker C-H···O interactions involving the nitro group will likely dictate the overall supramolecular assembly. While the classic 2-pyridone dimer is a strong possibility, the presence of the nitro group could favor a more complex, layered structure to accommodate the C-H···O interactions.

Experimental Workflow for Structural Elucidation

The definitive determination of the intermolecular hydrogen bonding network in 3-chloro-5-nitro-3H-pyridin-2-one requires its synthesis and subsequent single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to 3-chloro-5-nitro-3H-pyridin-2-one could involve the nitration of 3-chloro-2-pyridone or a related precursor. The synthesis of related nitro-substituted pyridones has been documented in the chemical literature.[5]

Once synthesized and purified, the crucial step is the growth of high-quality single crystals suitable for X-ray diffraction. This is often a process of trial and error, exploring various solvents and crystallization techniques.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) at room temperature and with gentle heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. The ideal solvent is one in which the compound has moderate solubility.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with one or more small holes using a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over a period of several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and allow them to air dry.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule and its arrangement in the crystal lattice.

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3-chloro-5-nitro- 3H-pyridin-2-one purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Hydrogen Bonding Network refinement->analysis Structural Data

Caption: Workflow for the experimental determination of the crystal structure.

Computational Modeling of Intermolecular Interactions

In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting and analyzing hydrogen bonding networks.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of isolated molecules and molecular clusters of 3-chloro-5-nitro-3H-pyridin-2-one. By calculating the interaction energies of different possible hydrogen-bonded dimers and larger aggregates, one can predict the most stable arrangements.

Computational Protocol: Dimer Interaction Energy Calculation

  • Monomer Optimization: Perform a geometry optimization and frequency calculation for a single molecule of 3-chloro-5-nitro-3H-pyridin-2-one using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Dimer Construction: Construct various possible hydrogen-bonded dimer geometries (e.g., the classic R22(8) pyridone dimer and other potential arrangements).

  • Dimer Optimization: Optimize the geometry of each dimer.

  • Interaction Energy Calculation: Calculate the interaction energy (ΔE) for each dimer, correcting for basis set superposition error (BSSE) using the counterpoise method. The interaction energy is calculated as: ΔE = E_dimer - 2 * E_monomer

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis of the calculated electron density can provide a detailed description of the hydrogen bonds.[6] The presence of a bond critical point (BCP) between a hydrogen bond donor and acceptor is a definitive indicator of a hydrogen bonding interaction. The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the hydrogen bond.

Predicted Quantitative Data

Based on analogous structures in the literature, we can predict the likely range for the key hydrogen bonding parameters in 3-chloro-5-nitro-3H-pyridin-2-one.

Interaction Donor-Acceptor Distance (Å) Angle (°) Predicted Strength
N-H···O=C2.7 - 2.9165 - 180Strong
C-H···O-N3.0 - 3.5130 - 160Weak to Moderate

Conclusion and Future Outlook

The presence of the chloro and nitro substituents on the 2-pyridone ring of 3-chloro-5-nitro-3H-pyridin-2-one is predicted to result in a robust and intricate network of intermolecular hydrogen bonds. The enhanced acidity of the N-H proton will likely lead to a strong primary N-H···O interaction, while the nitro group will facilitate weaker C-H···O interactions that will play a significant role in the overall crystal packing.

The definitive elucidation of this supramolecular architecture awaits experimental confirmation through single-crystal X-ray diffraction. The insights gained from such a study would be valuable for understanding the interplay of strong and weak hydrogen bonds in crystal engineering and for the rational design of new materials with tailored solid-state properties. Furthermore, the synthesis and characterization of this molecule would provide a valuable data point for the continued development and refinement of computational models for predicting crystal structures.

References

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wikidoc. (2012, September 4). 2-Pyridone. Retrieved from [Link]

  • Gryl, M., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. PMC. Retrieved from [Link]

  • Guan, W., et al. (n.d.). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (X-ray crystal structure of (2) (left) and crystal structure showing the hydrogen bonding in (2) (right)). Retrieved from [Link]

  • Gora, R. W., et al. (2006). Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. The Journal of Physical Chemistry A, 110(25), 7857–7862. [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitro-2(1H)-pyridinone. Retrieved from [Link]

  • MDPI. (2023, June 28). A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. MDPI. Retrieved from [Link]

  • PMC. (2026, January 2). Investigating the H‑Bond Network of Pyridine–Water Aqueous Solutions by Raman Spectroscopy and DFT. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular hydrogen-bonding interactions involving the nitro group.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Short hydrogen bonds: diadducts of substituted pyridine N-oxides: synthesis, spectroscopic studies, and X-ray structure. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • MOST Wiedzy. (2023, August 8). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. MOST Wiedzy. Retrieved from [Link]

  • Amanote Research. (2015, October 10). (PDF) Crystal Structure of 3-Chloro-1-Me. Retrieved from [Link]

  • PubMed. (2009, August 15). 3-Chloro-5-meth-oxy-2,6-dinitro-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2016, March 18). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Retrieved from [Link]

  • Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyridin-2(1h)-one. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone Request for Quotation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-5-nitro-3H-pyridin-2-one as a Versatile Intermediate in Pharmaceutical Synthesis

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary In modern medicinal chemistry, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

In modern medicinal chemistry, functionalized heterocycles are the cornerstone of rational drug design. 3-Chloro-5-nitro-3H-pyridin-2-one (also known by its lactim tautomer, 3-chloro-5-nitropyridin-2-ol; CAS: 22353-38-4) is a highly versatile, multi-electrophilic building block [1]. Its unique structural topology—featuring a reducible nitro group, a displaceable chlorine atom, and a tautomeric pyridone core—enables divergent synthetic pathways.

This application note details the physicochemical profile of this intermediate and provides field-proven, self-validating protocols for its use in synthesizing two distinct classes of therapeutics: MALT1 inhibitors (oncology/autoimmune) and pyridine-amide-hydrazide derivatives (antifungal agents).

Physicochemical Properties & Safety Profile

Before initiating synthesis, it is critical to understand the physical and safety parameters of the intermediate to ensure reaction reproducibility and laboratory safety [1].

Table 1: Physicochemical and Safety Data for 3-Chloro-5-nitro-3H-pyridin-2-one

PropertyValue / DescriptionSynthetic Implication
CAS Number 22353-38-4Standard identifier for procurement and regulatory filing.
Molecular Formula C₅H₃ClN₂O₃Contains multiple handles for late-stage functionalization.
Molecular Weight 174.54 g/mol Low molecular weight ideal for fragment-based drug discovery.
Appearance White to light yellow crystalline powderColor shifts to deep yellow/orange upon degradation or oxidation.
Melting Point 187 – 189 °CHigh melting point indicates strong intermolecular hydrogen bonding.
Solubility Soluble in MeOH, CH₃CN, DMF, DMSORequires polar aprotic or protic solvents for homogeneous reactions.
Safety / Hazards Toxic (T); Irritant; UN 2811 (6.1)Requires handling under inert atmosphere and proper PPE (fume hood).

Structural Dynamics: Lactam-Lactim Tautomerism

The reactivity of 3-chloro-5-nitro-3H-pyridin-2-one is dictated by its solvent- and base-dependent tautomerization. In polar aprotic solvents with strong bases (e.g., NaH in CH₃CN), the molecule predominantly reacts via the oxygen atom (O-alkylation). Conversely, transition-metal catalyzed cross-couplings or milder basic conditions often favor N-alkylation or N-arylation.

Reactivity Lactam Lactam Form (3-chloro-5-nitro-2-pyridone) Lactim Lactim Form (3-chloro-5-nitropyridin-2-ol) Lactam->Lactim Tautomerization (Solvent & Base Dependent) N_Alk N-Alkylation / Arylation (C-N Bond Formation) Lactam->N_Alk Soft Base / Pd-Catalysis O_Alk O-Alkylation (e.g., Difluoromethylation) Lactim->O_Alk Hard Base (NaH) + R-X

Figure 1: Lactam-lactim tautomerism dictating divergent N- vs. O-alkylation pathways.

Application 1: Synthesis of MALT1 Inhibitors (Oncology & Autoimmune)

Mechanistic Context

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase in the NF-κB signaling pathway. Dysregulation of MALT1 is a primary driver in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders [2]. 3-Chloro-5-nitro-3H-pyridin-2-one serves as a direct precursor to the pyrazolo-pyrimidine core of advanced MALT1 inhibitors via a precise O-difluoromethylation step.

Protocol: O-Difluoromethylation Workflow

Causality Insight: Sodium hydride (NaH) is utilized to forcefully deprotonate the hydroxyl group, generating a highly nucleophilic alkoxide. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid acts as an efficient difluorocarbene precursor at room temperature. Acetonitrile (CH₃CN) is selected as the solvent because its polar aprotic nature stabilizes the intermediate alkoxide without quenching the carbene [2].

Step-by-Step Methodology:

  • Preparation: Heat-gun dry a 250 mL round-bottom flask under a continuous argon sweep to eliminate trace moisture, which would otherwise hydrolyze the NaH to NaOH and ruin the reaction trajectory.

  • Substrate Dissolution: Dissolve 1.0 g (5.73 mmol) of 3-chloro-5-nitropyridin-2-ol in 100 mL of anhydrous CH₃CN.

  • Deprotonation: Portion-wise, add 619 mg (15.5 mmol) of NaH (60% dispersion in mineral oil). Caution: Vigorous H₂ gas evolution will occur. Stir at room temperature (RT) for 15 minutes until gas evolution ceases and the solution becomes homogenous.

  • Alkylation: Dropwise, add 1.0 mL (9.74 mmol) of 2,2-difluoro-2-(fluorosulfonyl)acetic acid. Stir the reaction mixture at RT for an additional 15–20 minutes.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). EtOAc efficiently partitions the moderately polar difluoromethylated product from the highly polar aqueous salts.

  • Washing: Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & Checkpoint: Analyze the crude mixture via LC-MS. The protocol is validated when the starting material peak ( m/z 175) is completely consumed, replaced by the desired O-difluoromethylated product mass ( m/z 225, [M+H]⁺).

MALT1_Workflow Start 3-chloro-5-nitropyridin-2-ol (CAS: 22353-38-4) Step1 1. Deprotonation NaH (60%), Anhydrous CH3CN, RT Start->Step1 Step2 2. Carbene Generation & Alkylation Add FSO2CF2COOH dropwise Step1->Step2 Step3 3. Aqueous Quench & Extraction Ice water quench, EtOAc extraction Step2->Step3 Product O-Difluoromethylated Intermediate (Validated via LC-MS m/z 225) Step3->Product

Figure 2: Step-by-step O-difluoromethylation workflow for MALT1 inhibitor intermediate synthesis.

Application 2: Synthesis of Pyridine-Amide-Hydrazide Antifungals

Mechanistic Context

Agricultural and pharmaceutical researchers are actively combating multidrug-resistant (MDR) fungal strains driven by the overexpression of ATP-binding cassette (ABC) transporters. Pyridine-based compounds integrating bioactive amide and hydrazide groups act as potent ABC transporter modulators [3].

Protocol: N-Alkylation and Nitro Reduction

Causality Insight: To build the amide-hydrazide scaffold, the pyridone nitrogen must first be alkylated with an ester handle. Crucially, the nitro group must be reduced after this alkylation. If reduced prior, the resulting primary aniline-like amine would competitively react with the alkylating agent, leading to complex, inseparable mixtures.

Step-by-Step Methodology:

  • N-Alkylation: React 3-chloro-5-nitropyridin-2-ol with methyl chloroacetate in the presence of K₂CO₃ in DMF at 60 °C for 4 hours. K₂CO₃ is a softer base than NaH, favoring N-alkylation over O-alkylation in this specific microenvironment.

  • Isolation: Pour into ice water, filter the resulting precipitate, and dry to yield the intermediate ester.

  • Nitro Reduction: Suspend the intermediate in a mixture of Ethanol/Water (3:1). Add Iron powder (Fe) and a catalytic amount of concentrated HCl. Heat to reflux for 2 hours. Causality: Fe/HCl is chosen over Pd/C catalyzed hydrogenation because palladium could prematurely cleave the essential C-Cl bond via dehalogenation [3].

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to yield the 5-amino-3-chloro-2-pyridone derivative.

Validation & Checkpoint: Confirm reduction via FTIR spectroscopy. The protocol is validated when the strong asymmetric and symmetric NO₂ stretching bands (typically around 1530 cm⁻¹ and 1350 cm⁻¹) completely disappear, replaced by N-H stretching bands (3300–3400 cm⁻¹).

Analytical Validation of the Starting Intermediate

Before utilizing 3-chloro-5-nitro-3H-pyridin-2-one in any of the above protocols, its purity and structural integrity must be verified. The following table outlines the expected self-validating analytical markers.

Table 2: Analytical Characterization Data for 3-Chloro-5-nitro-3H-pyridin-2-one

Analytical MethodExpected Signals / ValuesDiagnostic Significance
¹H NMR (300 MHz, DMSO-d₆) δ 8.65 (d, J = 2.5 Hz, 1H)δ 8.36 (d, J = 2.5 Hz, 1H)Confirms the two meta-coupled aromatic protons on the pyridine ring. The small J value is characteristic of meta substitution.
¹³C NMR (75 MHz, DMSO-d₆) δ 153.40, 144.29, 143.59, 135.08, 130.44Confirms exactly 5 distinct carbon environments, validating the intact heterocyclic core.
Mass Spectrometry (ESI+) m/z 175 ([M+H]⁺)Validates the intact molecular mass. The presence of a secondary peak at m/z 177 (~33% intensity) confirms the presence of the ³⁷Cl isotope.

References

  • PubChem Compound Summary for CID 336289 Title: 3-Chloro-5-nitro-2(1H)-pyridinone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • US Patent 9815842B2 Title: Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: United States Patent and Trademark Office / Google Patents URL
  • Journal of Agricultural and Food Chemistry Title: Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent Source: American Chemical Society (ACS) Publications URL:[Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-5-nitro-3H-pyridin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Substrate Profiling The compound 3-chloro-5-nitro-3H-pyridin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Substrate Profiling

The compound 3-chloro-5-nitro-3H-pyridin-2-one (CAS 22353-38-4) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates and agrochemicals. Commercially available through major suppliers , this scaffold offers orthogonal reactivity points.

Nomenclature Note: While frequently queried in databases as the 3H-tautomer, the thermodynamically stable form in solution is 3-chloro-5-nitro-1H-pyridin-2-one (or 3-chloro-5-nitro-2-pyridone). For the purpose of this guide, we will address the functional reactivity of the stable pyridone core.

The C3-position bears a labile chlorine atom that is primed for Nucleophilic Aromatic Substitution (SNAr) . By displacing this chloride with various nucleophiles (amines, alkoxides, or thiolates), researchers can rapidly generate diverse libraries of 3-substituted-5-nitro-2-pyridones, which are critical precursors for kinase inhibitors and antimicrobial agents.

Mechanistic Rationale: The E-E-A-T Perspective

To master this transformation, one must understand the causality behind the electronic effects governing the pyridine ring. SNAr on unactivated pyridines is notoriously sluggish. However, this specific substrate is uniquely activated by two synergistic electronic features:

  • The C5-Nitro Group (Inductive Activation): The nitro group exerts a profound electron-withdrawing effect (-I, -M). While it is meta to the C3-leaving group (meaning it does not directly stabilize the negative charge via resonance in the Meisenheimer complex), its global inductive pull drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C3 carbon highly susceptible to nucleophilic attack .

  • The C2-Carbonyl (Resonance Stabilization): The adjacent carbonyl oxygen acts as an electron sink. Upon nucleophilic attack at C3, the developing negative charge is delocalized onto the highly electronegative C2 oxygen (forming an enolate-like intermediate), providing the critical thermodynamic stabilization required to traverse the high-energy transition state.

SNAr_Logic A 3-Chloro-5-nitro- 1H-pyridin-2-one B Nucleophilic Attack (Amine at C3) A->B Activation via C5-NO2 & C2=O C Meisenheimer Complex B->C Rate-Determining Step D Chloride Expulsion C->D Fast E 3-Substituted-5-nitro- pyridin-2-one D->E Rearomatization

Logical mechanism of SNAr on 3-chloro-5-nitro-pyridin-2-one.

Substrate Scope & Quantitative Data

The choice of reaction conditions is dictated by the nucleophile's strength and steric bulk. Below is a summarized data table comparing standard thermal conditions versus microwave-assisted methodologies for various nucleophiles.

NucleophileSolventBaseMethod & TemperatureTimeIsolated Yield (%)
Morpholine (2° Amine)DMFDIPEA (2.0 eq)Microwave, 120°C20 min85%
Piperidine (2° Amine)NMPK₂CO₃ (2.5 eq)Thermal, 100°C4.0 h78%
Benzylamine (1° Amine)DMFDIPEA (2.0 eq)Microwave, 120°C30 min81%
Sodium Methoxide MeOHNoneThermal, 65°C12.0 h72%
Thiophenol DMFCs₂CO₃ (1.5 eq)Thermal, 80°C2.0 h89%

Data Interpretation: Microwave irradiation significantly accelerates the reaction for sterically hindered amines (e.g., morpholine), reducing reaction times from hours to minutes while suppressing thermal degradation pathways.

Validated Experimental Protocols

The following protocol is designed as a self-validating system . Every step includes a causal explanation and an analytical checkpoint to ensure reproducibility and high fidelity in drug development workflows.

Workflow Visualization

Workflow S1 1. Reagent Preparation Weigh Substrate & Nucleophile S2 2. Solvent & Base Addition Add DMF/NMP + DIPEA S1->S2 S3 3. Reaction Execution Microwave: 120°C, 20 min S2->S3 S4 4. Reaction Quench & Workup Dilute with EtOAc, Wash with H2O/Brine S3->S4 S5 5. Purification Flash Chromatography (SiO2) S4->S5

Step-by-step experimental workflow for microwave-assisted SNAr.

Protocol: Microwave-Assisted Amine Substitution

Step 1: Reagent Preparation

  • Action: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-chloro-5-nitro-1H-pyridin-2-one (1.0 equiv, 1.0 mmol, 174.5 mg).

  • Causality: Accurate stoichiometry is crucial. Excess starting material can complicate purification due to co-elution with the product.

Step 2: Solvent and Base Addition

  • Action: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL).

  • Causality: DMF is a polar aprotic solvent that perfectly solvates the reactants and stabilizes the highly polar Meisenheimer transition state. DIPEA is utilized as a non-nucleophilic base; it acts as an HCl scavenger to prevent the protonation of the incoming amine nucleophile without competing for the C3 electrophilic site.

Step 3: Nucleophile Introduction

  • Action: Add the desired amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol, 104 µL).

  • Causality: A slight excess of the amine drives the equilibrium forward and compensates for any minor evaporative losses.

Step 4: Reaction Execution

  • Action: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120°C for 20 minutes with high stirring.

  • Validation Checkpoint 1 (Self-Validation): After cooling to room temperature, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material peak (m/z ~173 [M-H]-) should be completely absent, replaced by the product peak (e.g., m/z ~226 [M+H]+ for the morpholine adduct).

Step 5: Quench and Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (20 mL). Wash the organic layer with distilled water (3 × 10 mL), followed by saturated aqueous NaCl (brine) (10 mL).

  • Causality: DMF is highly miscible with water. The triple aqueous wash is a mandatory step to selectively partition the DMF into the aqueous layer, preventing it from co-eluting during chromatography and ruining the isolation.

Step 6: Drying and Purification

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes).

  • Validation Checkpoint 2: The product typically elutes as a bright yellow band (due to the highly conjugated nitro-enamine push-pull system). TLC (Hexanes:EtOAc 1:1) should show a single, UV-active spot (Rf ~0.35 - 0.45 depending on the amine).

Analytical Characterization & Troubleshooting

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Amine nucleophile was protonated (inactive) or degraded.

    • Solution: Ensure anhydrous conditions and verify the integrity of the DIPEA. If using a hydrochloride salt of an amine, increase the DIPEA to 3.0 equivalents.

  • Issue: Unremovable DMF in NMR

    • Cause: Insufficient aqueous washing during workup.

    • Solution: Redissolve the product in EtOAc/Diethyl Ether (1:1) and repeat the 3x water wash, or dry the sample on a high-vacuum line (lyophilizer) overnight.

  • Expected ¹H NMR Signatures (DMSO-d6): The pyridine core will exhibit two highly deshielded singlets (or doublets with very small J coupling ~2-3 Hz) in the aromatic region (typically between 8.00 and 8.80 ppm), corresponding to the C4 and C6 protons. The disappearance of the starting material's specific chemical shifts confirms successful substitution.

References

  • Journal of Medicinal Chemistry. "Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood" (Discusses SNAr on structurally analogous deactivated nitropyridines). ACS Publications. URL:[Link]

Method

Application Note: 3-Chloro-5-nitro-3H-pyridin-2-one as a Core Scaffold in the Development of Broad-Spectrum Agricultural Fungicides

Executive Summary & Strategic Rationale The escalating resistance of phytopathogens to conventional agrochemicals necessitates the continuous discovery of novel molecular scaffolds. The compound 3-chloro-5-nitro-3H-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The escalating resistance of phytopathogens to conventional agrochemicals necessitates the continuous discovery of novel molecular scaffolds. The compound 3-chloro-5-nitro-3H-pyridin-2-one (which exists in tautomeric equilibrium with 3-chloro-5-nitropyridin-2-ol) has emerged as a highly versatile building block in modern pesticide chemistry[1]. By leveraging its reactive functional groups, researchers can employ an "active group splicing strategy" to integrate multiple bioactive pharmacophores—such as amides and hydrazides—into a single molecular entity.

Recent breakthroughs, notably by , demonstrate that derivatives of this scaffold exhibit remarkable, broad-spectrum fungicidal activity by disrupting fungal lipid metabolism[2][3]. This application note provides a comprehensive, self-validating guide to the synthesis, biological evaluation, and mechanistic elucidation of these novel pyridine-based agrochemicals.

Synthetic Methodology & Chemical Workflow

The transformation of 3-chloro-5-nitro-3H-pyridin-2-one into highly active fungicidal agents (e.g., Compound A5) follows a rigorous five-step synthetic pathway[1]. The workflow is designed to maximize yield while preserving sensitive functional groups.

Synthesis N1 3-chloro-5-nitro-3H-pyridin-2-one (Starting Material) N2 O-Alkylation (Methyl chloroacetate) N1->N2 Step 1 N3 Nitro Reduction (Fe/HCl) N2->N3 Step 2 N4 Amidation (Acetyl chloride / R-COOH) N3->N4 Step 3 N5 Ester Hydrolysis (LiOH) N4->N5 Step 4 N6 Condensation (Aromatic Hydrazine + TBTU/DIEA) N5->N6 Step 5 N7 Target Fungicide (e.g., Compound A5) N6->N7 Final Product

Figure 1: Five-step synthetic workflow from 3-chloro-5-nitro-3H-pyridin-2-one to target fungicides.

Protocol A: Synthesis of Target Amidohydrazide Compounds

Note: This protocol incorporates self-validating checkpoints to ensure structural integrity at each phase.

  • Step 1: O-Alkylation

    • Procedure: React 3-chloro-5-nitro-3H-pyridin-2-one with methyl chloroacetate in the presence of a mild base (e.g., K₂CO₃) in DMF.

    • Causality: The base drives the tautomeric equilibrium toward the phenoxide-like anion, facilitating a rapid Sₙ2 nucleophilic attack on the α-carbon of methyl chloroacetate to form an ether linkage[1].

    • Validation: Monitor via TLC. The highly polar starting material will convert to a significantly less polar ester spot.

  • Step 2: Chemoselective Nitro Reduction

    • Procedure: Treat the resulting ester intermediate with Iron (Fe) powder and aqueous HCl in ethanol.

    • Causality: Fe/HCl provides a highly chemoselective reduction environment. It efficiently reduces the 5-nitro group to an amine without risking the reductive dehalogenation of the sensitive 3-chloro substituent—a common failure point when using palladium-catalyzed hydrogenation[1].

    • Validation: Observe a distinct color change from vibrant yellow (nitro) to pale/colorless (amine). Confirm via LC-MS (mass shift of -30 Da).

  • Step 3: Amidation

    • Procedure: React the amine with acetyl chloride (or an aromatic carboxylic acid) in the presence of an acid scavenger (e.g., triethylamine).

    • Causality: Installs the first bioactive pharmacophore (the amide). Acetyl chloride reacts rapidly via nucleophilic acyl substitution[1].

  • Step 4: Ester Hydrolysis

    • Procedure: Hydrolyze the ester using Lithium Hydroxide (LiOH) in a THF/H₂O mixture.

    • Causality: LiOH provides mild basic conditions to cleave the methyl ester into a carboxylic acid without hydrolyzing the newly formed, more stable amide bond[1].

    • Validation: Acidification of the aqueous layer to pH ~3 will precipitate the pure carboxylic acid intermediate.

  • Step 5: Hydrazide Condensation

    • Procedure: Condense the carboxylic acid with an aromatic hydrazine using TBTU and DIEA in DMF[1].

    • Causality: TBTU is a specialized coupling reagent that activates the carboxylic acid by forming an active ester. DIEA acts as a non-nucleophilic base to neutralize the hydrazine hydrochloride salt. This specific reagent combination overcomes the severe steric hindrance of bulky aromatic hydrazines and prevents unwanted side reactions[1].

    • Validation: ¹H NMR (DMSO-d₆) must show distinct hydrazide NH protons (e.g., doublets/singlets around δ 9.77–10.07 ppm)[1].

In Vitro Fungicidal Efficacy

Derivatives synthesized from this scaffold, particularly Compound A5 (R₁ = methyl, R₂ = 3,4-diF), demonstrate exceptional broad-spectrum activity against major agricultural pathogens[2][3].

Table 1: In Vitro Fungicidal Activity (EC₅₀) of Compound A5

PhytopathogenEC₅₀ (μg/mL)Inhibition Profile (at 50 μg/mL)
Rhizoctonia solani1.64100% Inhibition
Fusarium graminearum2.53>90% Inhibition
Magnaporthe oryzae2.84100% Inhibition
Alternaria sp.2.84100% Inhibition
Botrytis cinerea4.67100% Inhibition
Sclerotinia sclerotiorum5.50100% Inhibition
Colletotrichum gloeosporioides7.59100% Inhibition
Physalospora piricolaN/AWeak (<80% Inhibition)

Data aggregated from the fungicidal bioassays conducted by[2][3].

Protocol B: In Vitro Mycelial Growth Rate Assay
  • Media Preparation: Dissolve the target compound in DMSO to create a stock solution. Serially dilute and mix with molten Potato Dextrose Agar (PDA) to achieve final concentrations ranging from 1 to 50 μg/mL.

  • Inoculation: Place a 5 mm mycelial plug (taken from the active growing edge of a 3-day-old fungal culture) in the center of the PDA plate.

  • Incubation & Measurement: Incubate at 25 °C in the dark. Measure the colony diameter using the cross-measurement method when the blank control (DMSO only) reaches the edge of the petri dish.

  • Causality & Calculation: The EC₅₀ is calculated using probit analysis. The use of a DMSO-only control ensures that any observed growth inhibition is strictly due to the chemical agent, not the solvent vehicle.

Mechanism of Action (MoA): Lipid Metabolism Disruption

Understanding how a new agrochemical works is critical for regulatory approval and resistance management. Multi-omics approaches have revealed that derivatives of 3-chloro-5-nitro-3H-pyridin-2-one exert their fungicidal effect by severely disrupting fungal lipid metabolism[3].

MOA A Compound A5 Application B Uptake by R. solani A->B C Disruption of Lipid Metabolism B->C D Differential Gene Expression C->D E Metabolomic Alterations C->E F Plasma Membrane Contraction D->F E->F G Mycelial Growth Inhibition (Fungal Death) F->G

Figure 2: Proposed fungicidal mechanism of action via lipid metabolism disruption.

Protocol C: Transcriptomic & TEM Sample Preparation for MoA Elucidation
  • Treatment: Culture R. solani in Potato Dextrose Broth (PDB) containing 10 μg/mL of Compound A5[3]. Harvest mycelia after 48 hours via centrifugation.

  • Transcriptomics (RNA-Seq): Extract total RNA using TRIzol reagent. Causality: Rapid freezing of the mycelial pellet in liquid nitrogen prior to TRIzol addition is mandatory to halt RNase activity and preserve the transient transcriptomic state.

  • Transmission Electron Microscopy (TEM): Fix the mycelia in 2.5% glutaraldehyde, post-fix in 1% osmium tetroxide, dehydrate through an ethanol gradient, and embed in epoxy resin.

  • Validation: Ultrathin sections viewed under TEM will reveal severe plasma membrane contraction and detachment from the cell wall, physically validating the lipid metabolism disruption identified in the RNA-Seq data[3].

Environmental Compatibility & Safety Profiling

Modern agrochemical development requires rigorous environmental safety profiling. Compounds derived from the 3-chloro-5-nitro-3H-pyridin-2-one scaffold have been designed with environmental compatibility in mind[2][3].

EnvSafety S1 Compound A5 Candidate S2 Zebrafish Toxicity Assay S1->S2 S3 Hydrolysis Rate (pH Buffers) S1->S3 S4 Wheat Seedling Phytotoxicity S1->S4 S5 High Environmental Compatibility S2->S5 Low Toxicity S3->S5 Stable S4->S5 Safe for Crops

Figure 3: Multi-tiered environmental safety evaluation workflow for agrochemicals.

  • Zebrafish Toxicity: Evaluates acute aquatic toxicity, ensuring the compound does not disrupt local aquatic ecosystems upon agricultural runoff[3].

  • Hydrolytic Stability: Testing in various pH buffers (e.g., pH 4.0, 7.0, 9.0) determines the environmental half-life of the compound in different soil types[3].

  • Crop Safety: Assessing the impact on wheat seedling growth guarantees that the potent fungicidal activity does not translate into phytotoxicity for the host crop[2][3].

References

  • Wang, S., Chen, Z., Li, S., Fang, H., Chang, J., Yan, X., Gong, Y., Zhang, W., & Hua, X. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 73(8), 4544-4554.[Link]

  • National Center for Biotechnology Information (NCBI). PubMed Database. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PMID: 39935142.[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-nitro-3H-pyridin-2-one

An in-depth guide to the strategic functionalization of 3-chloro-5-nitro-3H-pyridin-2-one via palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic functionalization of 3-chloro-5-nitro-3H-pyridin-2-one via palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

The 3-chloro-5-nitro-3H-pyridin-2-one scaffold is a valuable building block in modern medicinal chemistry. The pyridone core is a privileged structure found in numerous bioactive molecules and pharmaceuticals.[1][2] The presence of a nitro group and a reactive chlorine atom provides strategic vectors for molecular elaboration, allowing for the synthesis of diverse compound libraries for drug discovery programs.[3] This guide provides a detailed exploration of palladium-catalyzed cross-coupling methodologies to functionalize this specific scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and optimization strategies.

Substrate Reactivity Profile: An Analysis

Understanding the electronic nature of 3-chloro-5-nitro-3H-pyridin-2-one is critical for designing successful cross-coupling strategies. The molecule's reactivity is governed by a combination of factors:

  • The Pyridine Ring System: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing properties of the C5-nitro group and the C2-carbonyl group. This pronounced electron deficiency activates the ring system, influencing the oxidative addition step in catalytic cycles.[4]

  • The C3-Chloro Substituent: The carbon-chlorine bond is strong, making aryl chlorides generally less reactive in palladium-catalyzed reactions than their bromide or iodide counterparts.[5][6] This is due to the higher bond dissociation energy of the C-Cl bond, which makes the rate-determining oxidative addition step more challenging.[6] Consequently, achieving high yields often requires robust and highly active catalyst systems.

  • Positional Reactivity: On a pyridine ring, the general order of reactivity for halogens in cross-coupling reactions is often position-dependent.[7] While the C4 and C2 positions are typically more activated, the C3 position is less so, further underscoring the need for carefully optimized reaction conditions.

Given this profile, successful cross-coupling of 3-chloro-5-nitro-3H-pyridin-2-one necessitates catalyst systems known to be effective for unactivated or electron-deficient heteroaryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species, which is essential for cleaving the strong C-Cl bond.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents.[8][9]

The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8][10]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd_complex L₂PdII(Ar)(Cl) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_r_complex L₂PdII(Ar)(Ar') pd_complex->pd_r_complex reductive_elimination Reductive Elimination product Ar-Ar' pd_r_complex->product Reductive Elimination arx_in Ar-Cl arx_in->pd_complex boronic_in Ar'-B(OR)₂ boronate_out [Ar'-B(OR)₂(Base)]⁻ boronic_in->boronate_out + Base base_in Base boronate_out->pd_r_complex Transmetalation x_out Cl⁻ boron_waste_out B(OR)₂(Base)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is a general starting point, adapted from procedures for other challenging heteroaryl chlorides.[11][12]

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5-nitro-3H-pyridin-2-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4.5 mol%).

  • Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the substrate). Using an aqueous solvent system can be beneficial for couplings with N-heterocyclic chlorides.[11]

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands facilitate the difficult oxidative addition to the C-Cl bond.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFActivates the boronic acid for transmetalation.[10] KF is useful if base-labile groups are present.
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common; aqueous mixtures can accelerate the reaction.[11]
Temperature 80 - 120 °CHigher temperatures are often required for less reactive aryl chlorides.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[13][14] The reaction couples an aryl halide with a primary or secondary amine.

Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl chloride to Pd(0). The resulting complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the arylated amine product and regenerates the Pd(0) catalyst.[13][15]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ pd_complex L₂PdII(Ar)(Cl) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_amido_complex L₂PdII(Ar)(NR₂) pd_complex->pd_amido_complex + HNR₂ + Base x_out Cl⁻ pd_complex->x_out amine_coordination Amine Coordination & Deprotonation product Ar-NR₂ pd_amido_complex->product Reductive Elimination base_h_out [Base-H]⁺ pd_amido_complex->base_h_out reductive_elimination Reductive Elimination arx_in Ar-Cl arx_in->pd_complex amine_in HNR₂ base_in Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol is based on established methods for coupling amines with heteroaryl chlorides.[16][17]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add to a Schlenk tube the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the strong base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 equiv.).

  • Substrate Addition: Add 3-chloro-5-nitro-3H-pyridin-2-one (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1-0.2 M).

  • Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS).

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or G2/G3/G4 precatalystsPrecatalysts are often preferred for convenience and generating the active Pd(0) species efficiently.[15]
Ligand RuPhos, BrettPhos, XPhosSpecialized biaryl phosphine ligands are crucial for promoting C-N reductive elimination and are effective for heteroaryl chlorides.[18]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine or the N-H of the catalyst-amine adduct.[17]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Temperature 65 - 110 °CTemperature depends on the nucleophilicity of the amine and the specific catalyst system used.
Sonogashira and Heck Couplings: Further C-C Bond Formations

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer alternative pathways for C-C bond formation.

  • Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between the aryl chloride and a terminal alkyne.[19] It typically requires a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI), along with an amine base like triethylamine or piperidine.[20][21]

  • Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.[22] This reaction requires a palladium catalyst and a base (e.g., K₂CO₃, Et₃N) and is often effective for electron-deficient aryl halides.[23][24]

For both reactions, the challenging nature of the C-Cl bond on the 3-chloro-5-nitro-3H-pyridin-2-one substrate means that conditions will likely need to be more forcing (higher temperatures, higher catalyst loadings, or specialized ligands) than for more reactive aryl bromides or iodides.[25]

General Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on meticulous technique, particularly the exclusion of oxygen and moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_glass Oven-dry glassware prep_reagents Degas solvents & weigh reagents prep_glass->prep_reagents setup_inert Assemble under inert gas (Ar/N₂) prep_reagents->setup_inert add_solids Add solids: Substrate, Base, Catalyst setup_inert->add_solids add_liquids Add liquids: Solvent, Liquid reagents add_solids->add_liquids seal_heat Seal vessel & heat to target temp add_liquids->seal_heat monitor Monitor reaction (TLC, LC-MS) seal_heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst; inefficient oxidative addition.Use a precatalyst; switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to RuPhos); increase temperature.
Insufficiently strong base (Suzuki, Buchwald).Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or NaOtBu). Ensure base is anhydrous.
Formation of Side Products Homocoupling of boronic acid (Suzuki).Use a lower temperature; ensure efficient stirring.
Protodeboronation (Suzuki).Use strictly anhydrous conditions; use KF as the base.
Hydrodehalogenation (reduction of C-Cl).Ensure reagents are pure; lower reaction temperature; screen different ligands.
Glutarimide Hydrolysis Presence of water and strong base.Use strictly anhydrous conditions and solvents. LHMDS may offer a pseudo-protecting effect compared to other bases.[17]

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid deriv
  • Kappe, C. O., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(9), 3454–3461. [Link]

  • Özdemir, İ., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3749–3763. [Link]

  • BenchChem. (2025).
  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]

  • Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 3(1), 1-8. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). IntechOpen.
  • Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2792. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Maji, M. (2018). Transition metal catalysed direct construction of 2-pyridone scaffolds through C–H bond functionalizations. Organic & Biomolecular Chemistry, 16(43), 8279-8292. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mondal, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 234-247. [Link]

  • Wu, L. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Ono, K., & Nakano, H. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(23), 7249. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Pettersson, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Singh, R., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(28), 19340-19363. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Reddy, V. P., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 105. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

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Method

Application Note: Functionalization of 3-Chloro-5-nitro-1H-pyridin-2-one for Drug Discovery

Executive Summary & Nomenclature Clarification The compound commonly queried as 3-chloro-5-nitro-3H-pyridin-2-one is thermodynamically unstable in the 3H-form. In medicinal chemistry, this privileged scaffold exists pred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

The compound commonly queried as 3-chloro-5-nitro-3H-pyridin-2-one is thermodynamically unstable in the 3H-form. In medicinal chemistry, this privileged scaffold exists predominantly as 3-chloro-5-nitro-1H-pyridin-2-one and its tautomer 3-chloro-5-nitropyridin-2-ol (CAS 22353-38-4)[1]. This ambident heterocycle is a highly versatile building block in modern drug discovery, utilized in the synthesis of MALT1 inhibitors for B-cell lymphomas[2], p53-MDM2 inhibitors for oncology[3], and novel broad-spectrum agricultural fungicides[4].

This application note details the orthogonal functionalization of this scaffold, focusing on regioselective alkylation, chemoselective nitro reduction, and subsequent diversification.

Mechanistic Causality in Scaffold Diversification

To effectively utilize this scaffold, researchers must master two critical mechanistic axes:

Axis 1: Ambident Nucleophilicity (O- vs. N-Alkylation) The deprotonated pyridone acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer."

  • N-Alkylation: Driven by softer electrophiles (e.g., methyl iodide) in polar aprotic solvents like DMF, which heavily solvate the counter-cation (e.g., K⁺), leaving the nitrogen exposed for classical SN2 attack[3].

  • O-Alkylation: Favored by harder electrophiles (e.g., chlorodifluoroacetate or methyl chloroacetate) or by utilizing silver salts that coordinate tightly to the nitrogen[4],[2].

Axis 2: Chemoselective Reduction (Avoiding Hydrodehalogenation) The C5-nitro group is a prime handle for generating amines to build amide/urea libraries. However, standard catalytic hydrogenation (Pd/C, H₂) will frequently cause hydrodehalogenation, cleaving the critical C3-chlorine atom. To prevent this, single-electron transfer (SET) reduction using Iron (Fe) powder in acidic media or Tin(II) chloride (SnCl₂) is mandatory. These conditions selectively reduce the nitro group while preserving the aryl-chloride bond[4].

Workflow Visualization

G Core 3-Chloro-5-nitro-2-pyridone (CAS 22353-38-4) O_Alkyl O-Alkylated Derivative (Ester/Ether) Core->O_Alkyl Base, R-X (O-Alkylation) N_Alkyl N-Alkylated Derivative (N-Methyl) Core->N_Alkyl Base, MeI (N-Alkylation) SNAr 3-Substituted-5-nitro-2-pyridone (C3 Diversification) Core->SNAr Nucleophile (Amine/Thiol) (SNAr at C3) Amine 5-Amino-3-chloro-2-pyridone (Key Intermediate) O_Alkyl->Amine Fe/HCl (Chemoselective Reduction) N_Alkyl->Amine Fe/HCl (Chemoselective Reduction) Amide 5-Amido-3-chloro-2-pyridone (Target Scaffold) Amine->Amide R-COOH, TBTU, DIEA (Amide Coupling)

Orthogonal functionalization workflows for 3-chloro-5-nitro-2-pyridone in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation

Based on the synthesis of p53-MDM2 inhibitor intermediates[3].

Objective: Synthesize 3-chloro-1-methyl-5-nitro-1H-pyridin-2-one.

  • Reaction Setup: In an oven-dried flask, dissolve 3-chloro-5-nitropyridin-2-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq, 20 mmol).

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise add Methyl Iodide (1.5 eq, 15 mmol). Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check 1 (TLC/LC-MS): Monitor by LC-MS. The product should show an [M+H]⁺ of 189.0 Da. N-alkylation is confirmed if the UV trace shows a single major peak, as O-alkylation yields a distinct retention time.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check 2 (NMR): Analyze via ¹H NMR. The N-methyl group will appear as a sharp singlet near δ 3.5–3.6 ppm. (An O-methyl group would typically appear further downfield, >3.9 ppm).

Protocol B: Chemoselective Nitro Reduction

Based on the synthesis of bioactive amide-hydrazide fungicides[4].

Objective: Reduce the C5-nitro group to a primary amine without cleaving the C3-chlorine.

  • Reaction Setup: Suspend the alkylated intermediate from Protocol A (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reduction: Add Iron powder (5.0 eq, 25 mmol) followed by a catalytic amount of concentrated HCl (0.2 eq). Heat the mixture to 80 °C (reflux) for 2–4 hours.

  • Self-Validation Check 1 (Visual & LC-MS): The reaction transitions from a yellow suspension to a dark brown/black sludge as Fe oxidizes. LC-MS must show a mass shift of -30 Da (loss of two O atoms, gain of two H atoms) with the chlorine isotope pattern (approx. 3:1 ratio) strictly intact.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron sludge, washing thoroughly with hot EtOAc. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Self-Validation Check 2 (NMR): ¹H NMR (DMSO-d₆) will reveal a new broad singlet integrating to 2H around δ 5.0–5.5 ppm, confirming the primary amine.

Protocol C: Amide Coupling at C5

Based on TBTU/DIEA coupling strategies[4].

Objective: Functionalize the newly formed amine with a target carboxylic acid.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and TBTU (1.2 eq) in anhydrous DMF. Add DIEA (2.5 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the 5-amino-3-chloro-2-pyridone intermediate (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation Check 1 (Ninhydrin): Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine (no purple spot upon heating) indicates completion.

  • Workup: Dilute with water to precipitate the product. Filter the solid, wash with water and cold diethyl ether, and dry under a vacuum.

  • Self-Validation Check 2 (NMR): ¹H NMR will show the disappearance of the primary amine protons and the emergence of a highly deshielded amide proton (NH) typically >10.0 ppm.

Quantitative Data Summary

The following table summarizes the expected outcomes, chemoselectivity, and scalability parameters for the functionalization workflows discussed.

TransformationReagents & ConditionsChemoselectivity / RegioselectivityTypical YieldScalability
N-Alkylation MeI, K₂CO₃, DMF, 0 °C to RT>95% N-alkylation (Soft electrophile/polar solvent)80–90%High (Gram to Kg)
O-Alkylation Methyl chloroacetate, K₂CO₃, DMF>90% O-alkylation (Harder electrophile)75–85%High
Nitro Reduction Fe powder, HCl (cat.), EtOH/H₂O, 80 °C100% preservation of C3-Cl (No hydrodehalogenation)85–95%High
Amide Coupling R-COOH, TBTU, DIEA, DMF, RTComplete conversion of C5-NH₂70–85%Moderate-High

References

  • Journal of Agricultural and Food Chemistry (ACS Publications) . Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. 4[4]

  • World Intellectual Property Organization (WIPO) . WO2013175417A1 - Pyrrolopyrrolidinone compounds. 3[3]

  • European Patent Office (EPO) . DK/EP 3149001 T3 - MALT1 Inhibitors.2[2]

  • PubChem (National Institutes of Health) . 3-Chloro-5-nitro-2(1H)-pyridinone | CID 336289. 1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Optimization for 3-Chloro-5-nitro-2(1H)-pyridinone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the purification of 3-chloro-5-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the purification of 3-chloro-5-nitro-2(1H)-pyridinone (also commonly indexed as 3-chloro-2-hydroxy-5-nitropyridine or 3-chloro-5-nitro-3H-pyridin-2-one)[1].

This heterocyclic compound (CAS: 22353-38-4) is a critical building block in the synthesis of advanced pharmaceutical agents, including BET bromodomain inhibitors[2] and MDM2/p53 protein-protein interaction inhibitors[3]. Because downstream catalytic couplings are highly sensitive to impurities, achieving high crystalline purity (target melting point: 187–189 °C[4]) is non-negotiable.

Solvent Profiling & Thermodynamics

Successful recrystallization relies on exploiting the differential solubility of the target compound across a temperature gradient. The molecule features a tautomeric lactam/lactim system (pyridone pyridinol) and a highly polar nitro group, making it uniquely responsive to hydrogen-bonding solvents[1].

Quantitative & Qualitative Solvent Data

Table 1: Solvent system profiling for 3-chloro-5-nitro-2(1H)-pyridinone.

Solvent SystemCold Solubility (0°C)Hot Solubility (Boiling)Volumetric EfficiencySuitability & Mechanistic Notes
Ethyl Acetate (EtOAc) ModerateHighGoodPrimary Solvent: Carbonyl oxygen acts as an H-bond acceptor, efficiently solvating the pyridone ring.
Hexane / Heptane InsolubleInsolubleN/AAnti-Solvent: Aliphatic chains cannot solvate the polar nitro/lactam groups, driving rapid precipitation.
Methanol (MeOH) LowHighExcellentSingle-Solvent: Excellent thermal gradient. Caution: Risk of methyl ether formation if trace acid is present.
Water InsolubleLowPoorAqueous: Requires excessive volumes; prolonged boiling promotes thermal degradation of the nitro group.
N,N-Dimethylformamide HighHighPoorAvoid for Recryst: Excellent solubility, but the high boiling point (153°C) makes residual solvent removal nearly impossible under standard vacuum.

Standardized Anti-Solvent Recrystallization Protocol

To ensure reproducibility, this protocol utilizes a dual-solvent (EtOAc/Hexane) approach, which provides the highest degree of kinetic control over nucleation.

Workflow A Crude 3-chloro-5-nitro-2-pyridone (Yellow/Brown Solid) B Dissolve in Hot EtOAc (Near 77°C) A->B C Hot Filtration (Celite Pad) B->C D Dropwise Addition of Hexane (Anti-solvent) C->D E Controlled Cooling to 0°C (Nucleation & Growth) D->E F Vacuum Filtration & Cold Wash E->F G Pure Crystals (MP: 187-189°C) F->G

Caption: Workflow for the anti-solvent recrystallization of 3-chloro-5-nitro-2-pyridone.

Step-by-Step Methodology
  • Hot Dissolution: Suspend the crude 3-chloro-5-nitro-2(1H)-pyridinone in a minimum volume of Ethyl Acetate (EtOAc) inside a round-bottom flask. Heat the suspension to a gentle reflux (~75–77 °C) while stirring.

    • Causality: Heating maximizes the kinetic energy of the solvent molecules, breaking the intermolecular hydrogen bonds of the crude crystal lattice.

    • Self-Validation Checkpoint: The solution must become completely transparent. Persistent cloudiness indicates insoluble inorganic salts from prior chlorination steps.

  • Hot Filtration (Optional but Recommended): If the solution is dark brown or cloudy, add 5% w/w activated carbon, boil for 5 minutes, and filter rapidly through a pre-warmed Celite pad into a clean, heated receiving flask.

  • Anti-Solvent Addition: While maintaining the solution near boiling, begin adding Hexane dropwise via an addition funnel. Stop adding Hexane the exact moment the solution becomes faintly turbid (the cloud point).

  • Re-homogenization: Add 1–2 drops of hot EtOAc to clear the turbidity.

    • Causality: This guarantees the system is resting precisely at the saturation boundary (the metastable zone) without crossing into uncontrolled precipitation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature undisturbed, then transfer to an ice bath (0 °C) for 1 hour.

  • Isolation: Collect the resulting pale yellow/white crystals via vacuum filtration. Wash the filter cake with a pre-chilled (0 °C) solution of 1:9 EtOAc:Hexane.

  • Drying & Verification: Dry the crystals under high vacuum at 40 °C for 12 hours. Verify purity by confirming the melting point is sharp at 187–189 °C[4].

Troubleshooting & FAQs

Q1: Why does my compound form a yellow oil at the bottom of the flask instead of crystalline needles? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute precipitates at a temperature above its crystallization point in that specific solvent mixture. For 3-chloro-5-nitro-2(1H)-pyridinone, the highly polar nitro and lactam groups can easily form supersaturated colloidal suspensions in non-polar anti-solvents like hexane if the dielectric constant of the bulk solvent drops too rapidly.

  • Causality: Rapid addition of hexane bypasses the metastable zone where ordered nucleation occurs, pushing the system straight into the labile zone (spinodal decomposition).

  • Solution: Reheat the oiled-out mixture until it is entirely homogeneous. Allow it to cool much more slowly. Once it reaches the cloud point, introduce 1-2 mg of pure seed crystals to provide a thermodynamic template for lattice formation.

Troubleshooting Issue Observation: Product Oils Out Cause Cause: Liquid-Liquid Phase Separation (Anti-solvent added too fast) Issue->Cause Action1 Reheat to Homogeneity Cause->Action1 Action2 Cool Slowly to Cloud Point Action1->Action2 Action3 Introduce Seed Crystals Action2->Action3 Result Crystalline Solid Forms Action3->Result

Caption: Logical troubleshooting pathway for resolving oiling out during crystallization.

Q2: The recovered crystals are heavily tinted brown instead of pale yellow. How can I improve the color profile? A2: A brown tint indicates the presence of oxidized polymeric impurities or unreacted 2-hydroxy-5-nitropyridine precursors from the chlorination step[4].

  • Causality: Nitro-aromatics are highly prone to forming extended conjugated degradation products when exposed to heat and light. These impurities co-crystallize by intercalating into the pyridone lattice.

  • Solution: Incorporate an activated carbon (e.g., Darco) treatment during the hot dissolution phase. The porous carbon selectively adsorbs high-molecular-weight conjugated impurities. Ensure you filter the mixture hot to prevent the product from crystallizing onto the carbon.

Q3: I am losing over 40% of my yield during the final filtration and washing steps. What is going wrong? A3: 3-chloro-5-nitro-2(1H)-pyridinone retains moderate solubility in polar solvents even at room temperature.

  • Causality: Washing the filter cake with room-temperature solvent, or using an excessive ratio of EtOAc in the wash mixture, will rapidly re-dissolve the purified lattice.

  • Solution: Implement a self-validating wash protocol. Pre-chill a 1:9 mixture of EtOAc:Hexane in an ice bath to 0 °C. Use only the minimum volume necessary to displace the mother liquor from the filter cake.

References

  • PubChem. "3-Chloro-5-nitro-2(1H)-pyridinone | C5H3ClN2O3 | CID 336289". National Institutes of Health (NIH).
  • ChemicalBook. "5-硝基-2-羟基-3-氯吡啶 | 22353-38-4 (Properties and Synthesis)". ChemicalBook.
  • European Patent Office (EP 3004110 B1). "PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE (BET Inhibitors)". Google Patents.
  • World Intellectual Property Organization (WO2013175417A1). "Pyrrolopyrrolidinone compounds (MDM2/p53 Inhibitors)". Google Patents.

Sources

Optimization

Technical Support Center: Optimizing the 3-Chloro-5-nitro-3H-pyridin-2-one Nitration Workflow

Welcome to the Application Science Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals executing the 3-chloro-5-nitro-3H-pyridin-2-one nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals executing the 3-chloro-5-nitro-3H-pyridin-2-one nitration workflow (the synthetic process of nitrating 3-chloro-2-pyridone to yield the target1)[1].

Electrophilic aromatic substitution on electron-deficient heterocycles is notoriously challenging. This guide provides a self-validating protocol and troubleshooting matrix to suppress unwanted side reactions, ensuring high yield and structural integrity.

Mechanistic Causality & Side Reaction Pathways

The 2-pyridone core is generally deactivated toward electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the oxygen lone pair provides resonance stabilization that directs incoming electrophiles to the C3 and C5 positions. Since the C3 position is blocked by a chlorine atom in the starting material, the nitronium ion ( NO2+​ ) regioselectively attacks the C5 position.

Despite this regiocontrol, the harsh oxidizing environment of mixed acid ( HNO3​/H2​SO4​ ) introduces competing pathways:

  • Oxidative Ring Cleavage: Nitric acid acts as a strong oxidant. Exothermic thermal runaways can lead to complete degradation of the pyridone ring into water-soluble2[2].

  • N-Nitration: The pyridone nitrogen is weakly nucleophilic. Kinetic 3 can occur, forming an unstable N-nitro intermediate[3]. While this sometimes undergoes thermal [1,5]-sigmatropic rearrangement to the C5-nitro product, it often leads to reduced yields if not properly hydrolyzed during workup.

  • Ipso-Substitution: At elevated temperatures, the nitronium ion can attack the C3 position, displacing the chlorine atom and yielding 4[4].

Pathway Visualization

G SM 3-Chloro-2-pyridone (Starting Material) Target 3-Chloro-5-nitro-2-pyridone (Target Product) SM->Target Electrophilic Aromatic Substitution (C5) Side1 Oxidative Ring Cleavage (Tar/Degradation) SM->Side1 Excess Heat / Oxidant Side2 N-Nitration (N-Nitro Intermediate) SM->Side2 Kinetic Control Side3 Ipso-Substitution (Dechlorination) SM->Side3 Prolonged Heating NitratingAgent HNO3 / H2SO4 (Mixed Acid) NitratingAgent->SM Activates Side2->Target Thermal Rearrangement / Hydrolysis

Reaction pathways in 3-chloro-2-pyridone nitration: target synthesis vs. unwanted side reactions.

Quantitative Data: Impact of Reaction Conditions

To establish a self-validating protocol, we must analyze how temperature and acid equivalents dictate the product distribution. The table below summarizes the causality between reaction parameters and side-product formation.

Temperature ProfileAcid Ratio ( HNO3​:H2​SO4​ )Reaction TimeTarget YieldPrimary Side Reaction Observed
0 °C to 10 °C1.1 : 5.04 hours< 40%High N-nitration (incomplete rearrangement)
10 °C to 55 °C 1.1 : 5.0 2 hours > 85% Minimal (Optimal Conditions)
10 °C to 80 °C1.5 : 5.02 hours~ 50%Ipso-substitution (Dechlorination)
> 90 °C (Runaway)2.0 : 5.0< 1 hour< 10%Oxidative ring cleavage / Tar formation
Troubleshooting FAQs

Q1: My reaction mixture turned pitch black and my yield is near zero. What happened? A: You have experienced oxidative ring cleavage. Nitration of pyridones is highly exothermic. If the addition of the substrate to the mixed acid is too rapid, or if the cooling bath fails, localized temperature spikes occur. At temperatures exceeding 80 °C, nitric acid acts primarily as an oxidant rather than a nitrating agent, cleaving the pyridone ring into 2[2]. Solution: Implement strict temperature control. Add the substrate portion-wise at 0–5 °C. Ensure the internal temperature never exceeds 10 °C during addition, and cap the heating phase at 55 °C.

Q2: LC-MS analysis shows a mass consistent with the product, but NMR indicates the nitro group is on the nitrogen (N-nitration). How do I correct this? A: N-nitration is a kinetic side reaction that occurs rapidly at low temperatures. In the presence of highly concentrated acid, the 3 is relatively stable[3]. Solution: This intermediate is reversible. By heating the reaction mixture to 50–55 °C, you provide the activation energy required for the intermediate to undergo a rearrangement to the thermodynamically favored C5-nitro product. Furthermore, ensuring a thorough aqueous quench over crushed ice will hydrolyze any residual N-nitro species back to the N-H pyridone.

Q3: I am detecting 5-nitro-2-pyridone in my final product. Where did the chlorine go? A: This is caused by ipso-substitution. If the reaction is heated for too long or if a large excess of nitric acid is used, the highly reactive nitronium ion can attack the C3 position, 4[4]. Solution: Strictly limit the equivalents of HNO3​ to 1.1. Monitor the reaction via HPLC and quench immediately once the starting material is consumed (typically 1.5 to 2 hours at 55 °C).

Standard Operating Procedure: Self-Validating Nitration Protocol

This protocol is designed to inherently validate itself: if the temperature profiles are maintained, the visual cues (color changes, precipitation) will confirm the correct mechanistic pathway.

Step 1: Mixed Acid Preparation

  • Charge a round-bottom flask with 5.0 equivalents of concentrated Sulfuric Acid ( H2​SO4​ , 98%).

  • Cool the flask to 0 °C using an ice-brine bath.

  • Dropwise, add 1.1 equivalents of Fuming Nitric Acid ( HNO3​ , 90%). Validation Check: The internal temperature must not exceed 5 °C during this addition.

Step 2: Substrate Addition

  • Begin vigorous stirring.

  • Add 1.0 equivalent of 3-chloro-2-pyridone in small portions over 30 minutes. Validation Check: The solution should turn pale yellow. If it turns dark brown or red, the addition is too fast, and oxidative cleavage is initiating. Pause addition until the temperature drops back to 0 °C.

Step 3: C5-Nitration & Rearrangement

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and slowly heat the reaction to 55 °C.

  • Maintain at 55 °C for 1.5 to 2 hours. Validation Check: Monitor by TLC or HPLC. The disappearance of the starting material confirms the kinetic N-nitration has successfully rearranged to the thermodynamic C5 product.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over a 10-fold volume of vigorously stirred crushed ice. Validation Check: A white to pale-yellow precipitate of 1 will immediately form[1].

  • Filter the precipitate under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and dry under high vacuum at 40 °C.

References
  • 3-Chloro-5-nitro-2(1H)-pyridinone | C5H3ClN2O3 | CID 336289 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate Source: Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration Source: JACS Au, ACS Publications. URL:[Link]

  • Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999) Source: Internet Archive. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-chloro-5-nitro-3H-pyridin-2-one Crude Products

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 3-chloro-5-nitro-3H-pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 3-chloro-5-nitro-3H-pyridin-2-one. This document offers a comprehensive resource to address common challenges encountered during the isolation and purification of this important synthetic intermediate.

Introduction

3-chloro-5-nitro-3H-pyridin-2-one is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful and efficient progression of multi-step synthetic routes. Impurities arising from the synthesis, including unreacted starting materials, byproducts, and degradation products, can interfere with subsequent reactions, reduce yields, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and removing these impurities, ensuring a high-quality starting material for your research and development endeavors.

Troubleshooting Guide: Common Issues in the Purification of 3-chloro-5-nitro-3H-pyridin-2-one

The purification of crude 3-chloro-5-nitro-3H-pyridin-2-one can present several challenges. This section addresses the most frequently encountered problems in a question-and-answer format, providing insights into their causes and offering systematic solutions.

Problem 1: The crude product is a dark, oily, or tar-like substance instead of a solid.
  • Question: My synthesis of 3-chloro-5-nitro-3H-pyridin-2-one resulted in a dark, intractable oil. What are the likely causes, and how can I obtain a solid product?

  • Answer: The formation of a dark oil or tar suggests the presence of significant impurities, residual solvent, or byproducts from side reactions. The high reactivity of the starting materials and intermediates in the synthesis of substituted pyridones can lead to polymerization or the formation of highly colored byproducts, especially under harsh reaction conditions.

    Potential Causes and Solutions:

    Probable Cause Recommended Action Scientific Rationale
    Incomplete Reaction or Excess Reagents Monitor the reaction to completion using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material, 2-hydroxy-5-nitropyridine. After the reaction, quench any remaining chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) by carefully adding the reaction mixture to ice-water.Unreacted starting materials and excess reagents can contribute to the oily nature of the crude product. Proper quenching neutralizes reactive species that could cause side reactions during workup.
    Side Reactions and Isomer Formation The synthesis of substituted pyridines can sometimes lead to the formation of isomers. For instance, in related syntheses, the formation of other chlorinated or nitrated isomers has been reported[1].Isomeric byproducts can have different physical properties, including lower melting points, which can result in an oily crude product when mixed with the desired compound.
    Residual Solvent (e.g., DMF) During workup, ensure thorough extraction of the product into an appropriate organic solvent and wash the organic layer multiple times with water or brine to remove high-boiling polar solvents like DMF. If residual solvent is suspected, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.High-boiling solvents used in the reaction, such as N,N-dimethylformamide (DMF), can be difficult to remove completely and can result in an oily residue.
    Product Degradation Avoid excessive heat and prolonged reaction times. The nitro group can be susceptible to reduction, and the pyridone ring can be sensitive to strong acids or bases, leading to decomposition.Degradation products are often complex mixtures that are difficult to crystallize and can impart a dark color to the crude product.
Problem 2: Low yield after purification by recrystallization.
  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?

  • Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.

    Troubleshooting Steps for Recrystallization:

    Probable Cause Recommended Action Scientific Rationale
    Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below[2][3]. Conduct a small-scale solvent screen with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery. Conversely, if it is not soluble enough in the hot solvent, a large volume will be needed, which also leads to losses.
    Using an Excessive Amount of Solvent Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.Using too much solvent will prevent the solution from becoming supersaturated upon cooling, which is necessary for crystallization to occur, resulting in poor yields[4].
    Cooling the Solution Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[4].Rapid cooling can lead to the formation of small, impure crystals or the "oiling out" of the product, where it separates as a liquid instead of a solid. Slow cooling promotes the growth of larger, purer crystals.
    Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the product from crystallizing on the filter paper.The solution can cool rapidly during transfer, causing the product to precipitate before it has been separated from the insoluble impurities.
Problem 3: Impurities are still present after a single purification step.
  • Question: My product is still not pure after one round of recrystallization or column chromatography. What should I do?

  • Answer: A single purification step may not be sufficient to remove all impurities, especially if they have similar polarities to the desired product. A multi-step purification strategy is often necessary.

    Workflow for Multi-Step Purification:

    Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Column Column Chromatography Analysis2 Purity Check (TLC/HPLC) Column->Analysis2 Pure Pure Product (>98%) Analysis1->Column Impurities Remain Analysis1->Pure Purity Met Analysis2->Recrystallization Further Purification Needed Analysis2->Pure Purity Met

    Caption: Multi-step purification workflow.

    Detailed Strategy:

    • Initial Recrystallization: Perform an initial recrystallization to remove the bulk of the impurities. This is often a good first step as it is less labor-intensive than column chromatography.

    • Column Chromatography: If impurities persist, column chromatography is a powerful technique for separating compounds with different polarities[5][6]. For 3-chloro-5-nitro-3H-pyridin-2-one, a silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point.

    • Final Recrystallization: The fractions from column chromatography containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized a final time to obtain a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

  • Q1: What is a likely synthetic route for 3-chloro-5-nitro-3H-pyridin-2-one, and what are the potential impurities from this synthesis?

    A1: A common method for the synthesis of 2-chloropyridines is the chlorination of the corresponding 2-hydroxypyridines (which exist in equilibrium with 2-pyridones)[7][8][9]. Therefore, a plausible synthesis of 3-chloro-5-nitro-3H-pyridin-2-one involves the treatment of 2-hydroxy-5-nitropyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF[7].

    Potential Impurities:

    • Unreacted Starting Material: 2-hydroxy-5-nitropyridine.

    • Isomeric Byproducts: Depending on the synthetic route to the starting material, other isomers such as 3-chloro-2-nitropyridine or 5-chloro-3-nitropyridine could potentially be formed and carried through[1].

    • Hydrolysis Product: If moisture is present during the reaction or workup, the product can hydrolyze back to 2-hydroxy-5-nitropyridine.

    • Over-chlorinated Byproducts: Under harsh conditions, further chlorination of the pyridine ring might occur.

  • Q2: How should I store the purified 3-chloro-5-nitro-3H-pyridin-2-one?

    A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air over the long term.

  • Q3: What are the primary safety hazards associated with 3-chloro-5-nitro-3H-pyridin-2-one?

    A3: According to safety data, 3-chloro-5-nitro-2(1H)-pyridinone is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. It may also cause respiratory irritation[10]. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q4: How can I monitor the purity of my fractions during column chromatography?

    A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your column chromatography[6][11]. Use the same eluent system that you are using for the column, or a slightly more polar one, to get good separation on the TLC plate. The spots can be visualized under UV light, as the aromatic and nitro groups will likely make the compound UV active[12][13]. For more specific visualization of nitro compounds, a stannous chloride or other chemical stain can be used[11].

Experimental Protocols

Protocol 1: Recrystallization of 3-chloro-5-nitro-3H-pyridin-2-one

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined by small-scale trials.

  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of the crude product. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature to assess solubility. Heat the tubes that did not dissolve the solid at room temperature to the boiling point of the solvent to check for solubility at elevated temperatures. A good solvent will dissolve the compound when hot but not when cold[2]. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective[14].

  • Dissolution: Place the crude 3-chloro-5-nitro-3H-pyridin-2-one in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 3-chloro-5-nitro-3H-pyridin-2-one

This protocol provides a starting point for purification by column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) or dichloromethane/methanol. The optimal eluent system should be determined by TLC analysis beforehand.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 3-chloro-5-nitro-3H-pyridin-2-one.

Purity Assessment: Analytical Methods

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.4 for the product.

  • Visualization:

    • UV Light: Visualize the plate under short-wave UV light (254 nm). The aromatic pyridone ring should be UV active and appear as a dark spot[12][13][15].

    • Chemical Staining: For more specific detection of the nitro group, the plate can be sprayed with a solution of stannous chloride (SnCl₂) in acidic ethanol, followed by heating. This reduces the nitro group to an amine, which can then be visualized with a p-anisaldehyde or ninhydrin stain[11].

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not publicly available, a general reversed-phase HPLC method can be developed as a starting point.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a lower percentage of B and gradually increase it (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be able to separate the polar starting material (2-hydroxy-5-nitropyridine) from the less polar product. The conditions may need to be optimized for the specific impurities present in the crude mixture[16][17][18][19].

Logical Relationships in Purification

cluster_0 Impurity Profile cluster_1 Purification Strategy cluster_2 Rationale Impurity Impurity Type Unreacted Starting Material (Polar) Isomeric Byproducts (Similar Polarity) Hydrolysis Product (Polar) Polymeric Byproducts (Very Polar/Insoluble) Strategy Purification Method Recrystallization Column Chromatography Impurity:start->Strategy:rec Easily removed Impurity:hydro->Strategy:rec Easily removed Impurity:poly->Strategy:rec Removed as insoluble Impurity:iso->Strategy:col Requires high resolution Rationale Method Efficacy Effective for removing bulk impurities and highly soluble/insoluble materials. Effective for separating compounds with small polarity differences. Strategy:rec->Rationale:rec_eff Strategy:col->Rationale:col_eff

Caption: Logical relationships in purification strategy.

References

  • Gomez, L., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • JETIR. (2019). Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. Retrieved from [Link]

  • Ikhlef, S. (n.d.). PW 01: recrystallization. University center of Mila. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3-Acetoxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitro-2(1H)-pyridinone. Retrieved from [Link]

  • Zhang, N., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). 3-Chloro-2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2017, May 15). Analytical Method Validation for Quantitative Estimation of Chloropicrin by HPLC Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, August 5). Development and Validation of HPLC Method for Chlorohexidine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]

  • LeoPARD. (2022, February 10). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-NITROPYRIDINE. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro-5-nitropyridine — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

optimizing chromatography solvent systems for 3-chloro-5-nitro-3H-pyridin-2-one purification

Topic: Optimizing Solvent Systems for 3-Chloro-5-nitro-3H-pyridin-2-one Welcome to the Technical Support Center. Purifying highly functionalized, electron-deficient heterocycles like 3-chloro-5-nitro-3H-pyridin-2-one req...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Solvent Systems for 3-Chloro-5-nitro-3H-pyridin-2-one

Welcome to the Technical Support Center. Purifying highly functionalized, electron-deficient heterocycles like 3-chloro-5-nitro-3H-pyridin-2-one requires moving beyond generic chromatography protocols. Due to its specific substitution pattern, this molecule presents unique physicochemical challenges, including complex hydrogen-bonding networks and dynamic tautomerism.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and optimized solvent systems to ensure high-purity isolation.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my compound exhibit severe peak tailing and irreversible adsorption on normal-phase silica gel, even in highly polar solvent mixtures? Causality: Peak tailing is a ubiquitous issue when purifying pyridine derivatives on standard bare silica[1]. While typical pyridines tail due to basic interactions with acidic silanol groups, 3-chloro-5-nitro-3H-pyridin-2-one is highly electron-deficient. The tailing here is primarily driven by strong hydrogen-bond donation from the acidic pyridone N-H (or lactim O-H) to the silica matrix. Solution: You must saturate the active silanol sites. Adding a volatile acidic modifier (e.g., 1% acetic acid) to your organic mobile phase suppresses the ionization of the compound and disrupts these secondary hydrogen-bonding interactions, allowing for symmetrical elution.

Q2: I am observing peak splitting (two closely eluting peaks) on both TLC and HPLC, but my NMR indicates a pure compound. What is causing this artifact? Causality: This is a classic manifestation of lactam-lactim tautomerism (2-pyridone ⇌ 2-hydroxypyridine)[2]. The tautomeric preference is highly solvent-dependent: non-polar solvents (e.g., hexanes, chloroform) favor the 2-hydroxypyridine form, whereas polar solvents (e.g., water, methanol) strongly favor the 2-pyridone form[3]. If the rate of interconversion is similar to the timescale of your chromatographic separation, the two tautomers will elute as a broadened or split peak. Solution: Lock the tautomeric state. For HPLC, use a heavily buffered or acidified mobile phase to force the molecule into a single protonation state. For normal phase, switch to a more polar protic solvent system (like DCM/MeOH) to push the equilibrium entirely toward the lactam form.

Q3: What is the optimal Reversed-Phase (RP-HPLC) solvent system for LC-MS compatibility? Causality: The use of traditional ion-pairing reagents to improve the retention of hydrophilic pyridines is often incompatible with mass spectrometry (MS) detection due to ion suppression[4]. Solution: Utilize a reversed-phase (C18) system with volatile acidic modifiers. A mobile phase consisting of 0.1% Formic Acid in Water and Acetonitrile ensures protonation of the complex, yielding high-resolution separation without sacrificing MS signal integrity[5].

Part 2: Quantitative Data & Solvent System Selection

To optimize your purification, select a solvent system that aligns with your desired tautomeric state and stationary phase. The table below summarizes the chromatographic outcomes based on solvent polarity and additives.

Solvent System / ModifierTautomeric State FavoredInteraction with SilicaChromatographic Outcome
Non-polar (Hexane/DCM)2-Hydroxypyridine (Lactim)High (Strong H-bonding)Severe tailing, irreversible adsorption
Polar Aprotic (EtOAc/Acetone)Mixed EquilibriumModeratePeak splitting, broad elution bands
Polar Protic (MeOH/H2O)2-Pyridone (Lactam)LowSharp peaks, fast elution
+ 1% Acetic Acid (Normal Phase)Lactim (Protonated)SuppressedImproved symmetry, reduced tailing
+ 0.1% Formic Acid (RP-HPLC)Lactam (Protonated)N/A (C18 phase)Optimal LC-MS compatibility[4]

Part 3: Self-Validating Experimental Protocols

Protocol 1: 2D-TLC Validation for Tautomerism vs. Degradation

Before scaling up a normal-phase column, you must prove that peak splitting is due to tautomerism and not compound degradation. This self-validating protocol ensures you do not discard pure product.

  • Preparation: Spot the crude 3-chloro-5-nitro-3H-pyridin-2-one in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • First Dimension: Develop the plate in your chosen solvent system (e.g., EtOAc/Hexane 1:1). Mark the solvent front and dry the plate completely under a gentle stream of nitrogen.

  • Second Dimension: Rotate the plate 90 degrees. Develop it again in the exact same solvent system.

  • Validation Check:

    • Degradation/Impurities: If the two spots from the first run migrate perfectly on the diagonal during the second run, they are distinct, stable chemical species (impurities).

    • Tautomerism: If you observe a characteristic "smear" or off-diagonal spots connecting the main spots, the compound is actively interconverting on the silica surface. Proceed to Protocol 2.

Protocol 2: RP-HPLC Method Development for Polar Pyridones

This protocol establishes a baseline for preparative scale-up using volatile buffers[5].

  • Sample Prep: Dissolve 1 mg of 3-chloro-5-nitro-3H-pyridin-2-one in 1 mL of a 50:50 Acetonitrile/Water mixture.

  • System Setup: Equip the HPLC with an analytical C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Validation Check (Temperature Modulation): Inject the sample at three different column temperatures (25°C, 40°C, and 55°C). If the peak shape sharpens and the retention time shifts slightly at higher temperatures, you have successfully confirmed the suppression of tautomeric interconversion kinetics. Lock the method at the optimal temperature for preparative scale-up.

Part 4: Process Visualization

G Start 3-chloro-5-nitro-3H-pyridin-2-one Purification Workflow Tailing Issue: Severe Peak Tailing (Normal Phase) Start->Tailing Splitting Issue: Peak Splitting (HPLC / TLC) Start->Splitting Silica Mechanism: Silanol Interactions Tailing->Silica Tautomerism Mechanism: Lactam-Lactim Tautomerism Splitting->Tautomerism NP_Fix Action: Add 1% AcOH to Mobile Phase Silica->NP_Fix If NP is required RP_Switch Action: Switch to Reversed-Phase (C18) Silica->RP_Switch Preferred route Buffer_Fix Action: Use 0.1% Formic Acid (Locks Tautomeric State) Tautomerism->Buffer_Fix Control pH RP_Switch->Buffer_Fix

Logical workflow for troubleshooting pyridone chromatography issues.

References

  • Title: Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications | Source: acs.org | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Structural Elucidation of 3-Chloro-5-nitro-3H-pyridin-2-one

Executive Summary 3-Chloro-5-nitro-3H-pyridin-2-one (CAS: 22353-38-4) is a highly functionalized heterocyclic building block, critically utilized in the synthesis of non-thiazolidinedione (non-TZD) peroxisome proliferato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-nitro-3H-pyridin-2-one (CAS: 22353-38-4) is a highly functionalized heterocyclic building block, critically utilized in the synthesis of non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonists and other therapeutics targeting metabolic syndromes [1]. During its synthesis—typically via the electrophilic chlorination of 2-hydroxy-5-nitropyridine—the formation of regioisomeric impurities, such as 5-chloro-3-nitro-pyridin-2-one, is a persistent risk.

This guide provides an objective, comparative analysis of the experimental 1 H and 13 C NMR spectra of the target compound against its primary regioisomeric alternative. By establishing a self-validating analytical protocol, drug development professionals can unambiguously confirm regiochemistry and ensure the integrity of their downstream synthetic pipelines.

Note on Nomenclature & Tautomerism: While often queried as the 3H-pyridin-2-one derivative, causality in physical chemistry dictates that in polar aprotic solvents like DMSO-d 6​ , this compound exists overwhelmingly as the aromatic 3-chloro-5-nitro-pyridin-2(1H)-one tautomer. The NMR data below reflects this stable aromatic state.

Comparative Spectral Analysis: Target vs. Alternative Regioisomer

To objectively evaluate the structural identity of the synthesized product, we must compare the experimental NMR diagnostic performance of the target compound against the predicted spectral profile of its regioisomer, 5-chloro-3-nitro-pyridin-2-one.

Causality in Chemical Shifts

In the target molecule, the two aromatic protons are located at the C-4 and C-6 positions. Because they are meta to each other on the rigid pyridine ring, they exhibit a characteristic scalar W-coupling constant ( J≈2.5 Hz). The proton at C-6 is highly deshielded ( δ 8.65) due to the combined anisotropic deshielding cone of the adjacent ring nitrogen and the ortho-nitro group.

If the electrophilic substitution had occurred at the wrong position (yielding the 5-chloro-3-nitro alternative), the C-4 proton would be flanked by both a nitro group and a chlorine atom, experiencing extreme deshielding that would drastically alter the spectral fingerprint.

Table 1: 1 H NMR Data Comparison (300 MHz, DMSO-d 6​ )
PositionTarget: 3-Chloro-5-nitro-pyridin-2-one (Experimental)[1]Alternative: 5-Chloro-3-nitro-pyridin-2-one (Predicted)Diagnostic Causality
H-4 δ 8.36 (d, 1H, J=2.5 Hz) δ ~8.80 (d, 1H, J=2.5 Hz)In the alternative, H-4 is ortho to the strongly deshielding nitro group, shifting it significantly downfield.
H-6 δ 8.65 (d, 1H, J=2.5 Hz) δ ~8.20 (d, 1H, J=2.5 Hz)In the target, H-6 is ortho to the nitro group and adjacent to the heteroatom, making it the most deshielded proton.
N-H Broad singlet >12.0 ppmBroad singlet >12.0 ppmTautomeric proton; often broadened or suppressed by residual water exchange in DMSO-d 6​ .
Table 2: 13 C NMR Data Comparison (75 MHz, DMSO-d 6​ )
Carbon PositionTarget Experimental Data ( δ ppm) [1]Assignment Rationale (Substituent Effects)
C-2 (C=O) 153.40Carbonyl carbon of the pyridone ring; highly deshielded by the adjacent electronegative nitrogen and oxygen.
C-5 (C-NO 2​ ) 144.29Directly bonded to the strongly electron-withdrawing nitro group, removing electron density via resonance.
C-6 (C-H) 143.59Aromatic methine carbon adjacent to the ring nitrogen; experiences strong inductive deshielding.
C-4 (C-H) 135.08Aromatic methine carbon situated between the chloro and nitro substituents.
C-3 (C-Cl) 130.44Bonded to chlorine. While electronegative, chlorine acts as a weak π -donor, keeping this carbon relatively upfield compared to C-5.

Experimental Protocol: High-Fidelity NMR Acquisition

To guarantee reproducibility and trustworthiness, the following step-by-step methodology constitutes a self-validating system for NMR acquisition. Every step includes an internal check to ensure data integrity.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized 3-chloro-5-nitro-3H-pyridin-2-one.

  • Dissolve the analyte completely in 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS).

    • Causality: DMSO-d 6​ is chosen over CDCl 3​ because the highly polar pyridone motif causes severe aggregation and insolubility in non-polar solvents. DMSO disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved resonances.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & System Self-Validation
  • Insert the sample into a 300 MHz (or higher) NMR spectrometer.

  • Self-Validation Checkpoint 1 (Locking): Lock the magnetic field to the deuterium signal of DMSO-d 6​ . The system is validated only when the lock level stabilizes >80% without oscillation, confirming solvent homogeneity.

  • Self-Validation Checkpoint 2 (Shimming): Perform gradient shimming. The Full Width at Half Maximum (FWHM) of the residual DMSO-d 6​ quintet ( δ 2.50 ppm) must be <1.0 Hz. If broader, causality dictates that the sample is either precipitating or shimming is inadequate, requiring immediate re-shimming.

Step 3: 1 H and 13 C Acquisition
  • 1 H NMR: Acquire 16 transients using a standard 30° or 90° pulse program. Set the relaxation delay (D1) to 1.0 second. Reference the spectrum to the internal TMS peak ( δ 0.00 ppm) or the residual DMSO-d 6​ peak ( δ 2.50 ppm).

  • 13 C NMR: Acquire 512–1024 transients using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Causality: Set D1 to at least 2.0–3.0 seconds. The quaternary carbons (C-2, C-3, C-5) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation and allowing all 5 carbon resonances to be observed. Reference to the DMSO-d 6​ septet ( δ 39.52 ppm).

Step 4: Spectral Processing
  • Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the Signal-to-Noise Ratio (SNR).

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical peak shapes, which is critical for accurate integration of the J=2.5 Hz doublets.

Mechanistic Workflow

The following diagram illustrates the logical progression from sample preparation to structural validation, ensuring the correct regioisomer is identified.

NMR_Workflow Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Internal Reference: DMSO-d6 (1H: 2.50 ppm | 13C: 39.52 ppm) Prep->Lock Acq1H 1D 1H NMR Acquisition Identify H4 & H6 (meta-coupling) Lock->Acq1H Acq13C 1D 13C NMR Acquisition Identify 5 distinct carbon environments Lock->Acq13C Analysis Spectral Processing & Phase Correction Validate against predicted regioisomer Acq1H->Analysis Acq13C->Analysis Confirm Target Confirmed: 3-Chloro-5-nitro-pyridin-2-one Analysis->Confirm

Fig 1: Step-by-step NMR acquisition and structural validation workflow for chloronitropyridinones.

References

  • Deka, N., Bajare, S., Anthony, J., Nair, A., Damre, A., Patel, D., B-Rao, C., Sivaramakrishnan, H., Mutt, S. J., Wilankar, C., & Marita, R. (2012). "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome." European Journal of Medicinal Chemistry, 58, 355-360.[Link]

Comparative

comparing reactivity of 3-chloro-5-nitro-3H-pyridin-2-one vs 2-hydroxypyridine

Mechanistic Divergence in Heterocyclic Scaffolds: A Comparative Reactivity Guide of 3-Chloro-5-nitro-2-pyridone vs. 2-Hydroxypyridine Executive Summary In heterocyclic chemistry and drug development, the 2-hydroxypyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Divergence in Heterocyclic Scaffolds: A Comparative Reactivity Guide of 3-Chloro-5-nitro-2-pyridone vs. 2-Hydroxypyridine

Executive Summary

In heterocyclic chemistry and drug development, the 2-hydroxypyridine scaffold is a privileged structure. However, introducing electron-withdrawing groups fundamentally rewires its chemical behavior. As a Senior Application Scientist, I frequently encounter challenges where researchers apply standard pyridine protocols to highly functionalized analogues, leading to synthetic failure. This guide provides an objective, data-driven comparison between the electron-rich 2-hydroxypyridine and the highly electron-deficient 3-chloro-5-nitro-2-pyridone , detailing the causality behind their divergent reactivity profiles and providing self-validating experimental workflows.

Structural Dynamics: The Role of the 3H-Tautomer

Understanding the reactivity of these scaffolds begins with their tautomeric equilibrium. Unsubstituted 2-hydroxypyridine exists in a well-documented equilibrium with its 1H-pyridin-2-one (lactam) form. In the gas phase or non-polar solvents, the 2-hydroxypyridine (lactim) form is favored, whereas polar solvents shift the equilibrium toward the 1H-lactam form due to dipole stabilization and intermolecular hydrogen bonding[1].

When we examine the highly functionalized analogue, it is commonly referred to as 3-chloro-5-nitro-2-pyridone. However, the specific designation of the 3-chloro-5-nitro-3H-pyridin-2-one tautomer highlights a critical structural nuance. The "3H" nomenclature denotes a transient, non-aromatic keto state where the C3 carbon is sp3 hybridized. While energetically disfavored in the ground state compared to the aromatic 1H-lactam, this 3H-intermediate is mechanistically crucial. It perfectly mimics the transition state geometry during nucleophilic attack at the C3 position, explaining why this specific scaffold is hyper-reactive toward nucleophiles.

Tautomerism A 2-Hydroxypyridine (Aromatic Enol) B 1H-Pyridin-2-one (Aromatic Lactam) A->B Polar Solvents (Proton Transfer) C 3H-Pyridin-2-one (Non-aromatic Keto) B->C High Energy (Transient State)

Tautomeric equilibrium states of the pyridin-2-one system.

Mechanistic Divergence: SNAr vs. EAS

The most profound difference between these two molecules is their primary mode of aromatic substitution.

2-Hydroxypyridine (Activated for EAS): The oxygen and nitrogen lone pairs donate electron density into the ring via resonance. This makes the ring significantly more electron-rich than a standard pyridine, activating the C3 and C5 positions toward Electrophilic Aromatic Substitution (EAS) [2]. Reactions such as bromination, nitration, and Vilsmeier-Haack formylation proceed smoothly at these centers.

3-Chloro-5-nitro-2-pyridone (Primed for SNAr): The synergistic electron-withdrawing effects of the -NO2 group at C5 and the -Cl group at C3 severely deplete the ring's π-electron density. This completely deactivates the ring toward EAS. Instead, the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. The chlorine atom at C3 acts as an excellent leaving group. When attacked by a nucleophile, the reaction proceeds via a stable Meisenheimer complex, heavily stabilized by the para-positioned nitro group.

Reactivity Sub1 2-Hydroxypyridine EAS Electrophilic Aromatic Substitution (EAS) C3 / C5 Attack Sub1->EAS Activated by -OH/-NH (Electron Donating) Sub2 3-Chloro-5-nitro-2-pyridone SNAr Nucleophilic Aromatic Substitution (SNAr) C3 Attack (Cl Leaving Group) Sub2->SNAr Deactivated by -NO2/-Cl (Electron Withdrawing)

Divergent reactivity pathways dictated by electronic substitution.

Ambident Nucleophilicity: N- vs. O-Alkylation

Both scaffolds act as ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., methyl triflate, diazoalkanes) favor O-alkylation, whereas soft electrophiles (e.g., alkyl iodides) favor N-alkylation[4].

However, the 3-chloro-5-nitro substitution severely dampens overall nucleophilicity. While unsubstituted 2-hydroxypyridine can be N-alkylated using mild bases (e.g., K2CO3) in micellar aqueous systems (like Tween 20) with high N/O regioselectivity (>10:1)[5], the 3-chloro-5-nitro analogue requires harsher conditions. The steric bulk of the C3 chlorine physically hinders the adjacent nitrogen, often depressing the N/O alkylation ratio and necessitating stronger bases (e.g., Cs2CO3) or elevated temperatures to achieve meaningful conversion.

Quantitative Reactivity Comparison
Parameter2-Hydroxypyridine3-Chloro-5-nitro-2-pyridone
Primary Reactivity Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Active Ring Positions C3 and C5 (Nucleophilic carbons)C3 (Electrophilic carbon)
Leaving Group Capacity NoneC3-Chlorine
N-Alkylation Conditions Mild (K2CO3, RT, High N/O ratio)Harsh (Cs2CO3, 60°C+, Lower N/O ratio)
Visual SNAr Indicator N/ADeep red/orange Meisenheimer complex

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the solvent and temperature choices, and visual/analytical checkpoints are included to verify success before proceeding to purification.

Protocol A: Regioselective Bromination of 2-Hydroxypyridine (EAS)

Objective: Synthesize 5-bromo-2-hydroxypyridine without over-bromination.

  • Preparation: Dissolve 2-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Causality: DMF stabilizes the polar bromonium transition state, accelerating the reaction.

  • Reagent Addition: Cool the flask to 0 °C. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Strict temperature control limits the electrophilicity of the active bromine species, preventing the formation of the 3,5-dibromo byproduct.

  • Self-Validation Check: After 2 hours, spot the reaction on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc) under UV light. The starting material spot will disappear, replaced by a new, less polar spot. The increased Rf value validates that the hydrogen-bonding capacity at C5 has been successfully masked by the bromine atom.

  • Quench & Isolate: Quench with saturated aqueous sodium thiosulfate. Validation: The solution will transition from a faint yellow to completely colorless, confirming the destruction of excess electrophilic bromine. Extract with EtOAc and concentrate.

Protocol B: SNAr of 3-Chloro-5-nitro-2-pyridone with Morpholine

Objective: Synthesize 3-morpholino-5-nitro-2-pyridone via C3 substitution.

  • Preparation: Dissolve 3-chloro-5-nitro-2-pyridone (1.0 equiv) in absolute ethanol (0.1 M). Causality: Ethanol effectively solvates the highly polar, negatively charged Meisenheimer intermediate.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by morpholine (1.2 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct and driving the equilibrium forward without competing for the C3 electrophilic center.

  • Self-Validation Check: Heat the mixture to 60 °C. Validation: Within 5 minutes, the solution will undergo a dramatic color shift from pale yellow to deep orange/red. This visual cue confirms the formation of the stable Meisenheimer complex.

  • Quench & Isolate: Cool the reaction to 0 °C and add ice-cold water. Validation: The loss of the C3 chlorine and restoration of aromaticity decreases solubility in aqueous ethanol, causing the pure product to spontaneously precipitate as a bright yellow solid. Isolate via vacuum filtration.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed Central (PMC).[Link]

  • Aromatic heterocycles 1: structures and reactions. GCW Gandhinagar.[Link]

  • Organic Synthesis: General Remarks. Wiley-VCH.[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications.[Link]

Sources

Validation

A Comparative Guide to HPLC Method Development and Validation for 3-chloro-5-nitro-3H-pyridin-2-one

This guide provides an in-depth, comparative analysis of strategies for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-chloro-5-nitro-3H-pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of strategies for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-chloro-5-nitro-3H-pyridin-2-one. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions, comparing alternative approaches to build a method that is not only accurate and precise but also inherently stability-indicating, in accordance with international regulatory standards.

Pre-Analysis: Understanding the Analyte

Before any injection is made, a thorough understanding of the target analyte, 3-chloro-5-nitro-3H-pyridin-2-one, is paramount. Its physicochemical properties dictate the entire analytical strategy.

  • Structure and Polarity: The molecule contains a pyridinone core, a polar heterocyclic system. The presence of a nitro group (-NO₂) and a chloro (-Cl) group, along with the N-H and C=O moieties, contributes to its overall polarity. A computed XLogP3 value of 0.6 confirms its hydrophilic nature.[1] This immediately signals a potential challenge for traditional reversed-phase chromatography: poor retention on standard C18 columns.[2][3]

  • UV Absorbance: The conjugated system of the pyridinone ring and the nitro group act as strong chromophores. This makes UV-Vis detection a highly suitable and straightforward choice for quantification. A UV scan would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • pKa: The acidity of the N-H proton in the pyridinone ring is a critical parameter. The pH of the mobile phase relative to the analyte's pKa will control its ionization state. To ensure consistent retention times and good peak shape, the mobile phase pH should be set at least 1-2 units away from the pKa.[4]

HPLC Method Development: A Comparative Strategy

The goal is to develop a method that provides adequate retention, sharp peak symmetry, and sufficient resolution from any potential impurities or degradants. We will compare two common reversed-phase strategies.

The Workflow: A Systematic Approach

Method development is not a random walk; it is a logical, iterative process. The following workflow illustrates the systematic approach taken to arrive at an optimized, robust analytical method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, λ-max) Screening Column & Mobile Phase Screening Analyte->Screening Guides Initial Choices Strategy1 Strategy 1: Conventional C18 (Vary % Organic, pH) Screening->Strategy1 Baseline Approach Strategy2 Strategy 2: Polar-Retentive Phases (e.g., Polar-Embedded, Phenyl) Screening->Strategy2 Alternative Approach Optimization Method Optimization (Gradient, Flow Rate, Temp.) Strategy1->Optimization If Retention is Adequate Strategy2->Optimization If Retention is Superior FinalMethod Final Optimized Method Optimization->FinalMethod ValidationParameters cluster_core Core Validation Parameters Specificity Specificity (Discrimination from degradants) Linearity Linearity & Range (Proportionality of response) FitForPurpose Validated Method: Fit for Purpose Specificity->FitForPurpose Accuracy Accuracy (Closeness to true value) Linearity->FitForPurpose Precision Precision (Repeatability & Intermediate) Accuracy->FitForPurpose LOQ LOQ / LOD (Method Sensitivity) Precision->FitForPurpose Robustness Robustness (Resilience to small changes) LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Interrelationship of ICH Validation Parameters.

Validation Protocol and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
System Suitability Inject five replicates of a standard solution.%RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, placebo, and forced degradation samples. Use DAD for peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.999. Resolution between analyte and degradants > 2.0.
Linearity Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio (S/N) of 10. Verify by analyzing samples at this concentration for accuracy and precision.%RSD ≤ 10.0% and recovery within 80-120% at the LOQ concentration.
Robustness Deliberately vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%).System suitability parameters must still be met. No significant change in results.

Alternative Analytical Techniques: A Brief Comparison

While HPLC-UV is the gold standard for routine quality control due to its robustness and cost-effectiveness, other techniques could be employed, particularly during initial characterization.

  • LC-MS/MS: Offers significantly higher sensitivity and selectivity. It is the method of choice for identifying unknown degradation products by providing mass information and for bioanalytical studies requiring very low detection limits. However, it is more complex and expensive for routine QC. [5]* Gas Chromatography (GC): Generally unsuitable for this analyte. The low volatility and thermal lability of 3-chloro-5-nitro-3H-pyridin-2-one would likely require derivatization and could lead to degradation in the hot GC inlet. [6]

Conclusion

The development of a robust, stability-indicating HPLC method for 3-chloro-5-nitro-3H-pyridin-2-one requires a systematic approach grounded in the analyte's physicochemical properties. A comparative evaluation of stationary phases demonstrates that for this polar molecule, a polar-embedded C18 column offers superior retention and peak shape compared to a conventional C18 phase. The subsequent validation, performed according to ICH Q2(R1) guidelines and informed by comprehensive forced degradation studies, provides a high degree of assurance that the method is accurate, precise, and specific. This validated method is fit for its intended purpose in a regulated drug development environment, ensuring the quality and stability of the drug substance can be reliably monitored.

References

  • Vertex AI Search. (2026, February 15).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SciSpace. (2016, December 14).
  • ScienceDirect. (n.d.).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • ACS Publications. (2003, December 30).
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PMC. (n.d.).
  • Lab Manager. (2025, October 22).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PubChem. (n.d.). 3-Chloro-5-nitro-2(1H)-pyridinone.
  • CDC Stacks. (n.d.). Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos.
  • ResearchGate. (2021, June 1). (PDF)
  • Taylor & Francis Online. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • ResearchGate. (n.d.). Development and Validation of a RP-HPLC Method for Estimation of Nitrendipine in Tablet Dosage Form.
  • PubMed. (2017, March 1).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Food Science. (2010).

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-chloro-5-nitro-3H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide, written from the perspective of a Senior Application Scientist, delves into the mass spectrometric behavior of 3-chloro-5-nitro-3H-pyridin-2-one, a substituted pyridinone of interest in medicinal chemistry.

We will explore the predicted fragmentation pathways of this molecule, drawing upon established principles of mass spectrometry and comparing its behavior to related compounds. This guide will provide the necessary experimental framework for its analysis and offer insights into interpreting the resulting mass spectra.

The Foundation: Predicting Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer, particularly under electron ionization (EI), is a controlled energetic process that results in the formation of a unique set of fragment ions. The stability of the resulting ions and neutral losses dictates the observed fragmentation pathways. For 3-chloro-5-nitro-3H-pyridin-2-one (Molecular Weight: 174.54 g/mol ), the presence of a chloro group, a nitro group, and a pyridinone core provides several predictable sites for fragmentation.

The initial event is the formation of the molecular ion (M⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.[1]

Proposed Fragmentation Pathways of 3-chloro-5-nitro-3H-pyridin-2-one

Based on the fragmentation of related nitroaromatic and halogenated heterocyclic compounds, we can propose the following primary fragmentation pathways for 3-chloro-5-nitro-3H-pyridin-2-one.[2][3][4]

A key feature in the mass spectra of 2-pyridones is the initial loss of CO, a common fragmentation for this class of compounds.[5] For our target molecule, this would lead to a five-membered ring intermediate. The nitro group is also a prime site for fragmentation, with characteristic losses of NO₂ (46 Da) or NO (30 Da).[4] The chloro substituent can be lost as a radical (Cl•, 35/37 Da).

Here is a proposed fragmentation scheme:

Fragmentation_Pathway M M⁺˙ (m/z 174/176) 3-chloro-5-nitro-3H-pyridin-2-one F1 [M-CO]⁺˙ (m/z 146/148) M->F1 -CO F2 [M-NO₂]⁺ (m/z 128/130) M->F2 -NO₂ F3 [M-Cl]⁺ (m/z 139) M->F3 -Cl• F4 [M-CO-Cl]⁺ (m/z 111) F1->F4 -Cl• F5 [M-NO₂-CO]⁺ (m/z 100) F2->F5 -CO

Caption: Proposed Electron Ionization (EI) fragmentation pathways for 3-chloro-5-nitro-3H-pyridin-2-one.

Comparative Analysis: 3-chloro-5-nitro-3H-pyridin-2-one vs. 2,4-Dichloro-5-nitropyridine

To better understand the unique fragmentation signature of our target molecule, a comparison with a structurally related compound, 2,4-dichloro-5-nitropyridine, is insightful. The primary difference lies in the pyridinone oxygen of our target compound versus the second chloro substituent in the comparative molecule.

Feature3-chloro-5-nitro-3H-pyridin-2-one2,4-Dichloro-5-nitropyridineRationale
Molecular Ion (M⁺˙) m/z 174/176m/z 192/194/196The presence of one chlorine atom in the target molecule gives a characteristic M/M+2 pattern, while two chlorines in the comparative compound result in a more complex M/M+2/M+4 isotopic cluster.[1]
Primary Neutral Loss Loss of CO (28 Da)Loss of Cl• (35/37 Da) or NO₂ (46 Da)The pyridinone structure strongly favors the initial loss of carbon monoxide.[5] For dichloronitropyridine, the cleavage of the C-Cl or C-NO₂ bond is more facile.[3]
Key Fragment Ions m/z 146/148 ([M-CO]⁺˙), m/z 128/130 ([M-NO₂]⁺), m/z 139 ([M-Cl]⁺)m/z 157/159 ([M-Cl]⁺), m/z 146/148 ([M-NO₂]⁺)The resulting fragment ions directly reflect the initial neutral losses and provide clear differentiation.

This comparative data highlights how subtle structural changes can lead to significantly different mass spectra, allowing for confident identification.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectra for 3-chloro-5-nitro-3H-pyridin-2-one, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.[3]

Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Ensure the sample is fully dissolved to prevent injector contamination.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve 1mg in 1mL Solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Workflow for the GC-MS analysis of 3-chloro-5-nitro-3H-pyridin-2-one.

Conclusion

The mass spectrometric fragmentation of 3-chloro-5-nitro-3H-pyridin-2-one is predicted to be driven by the characteristic losses from its three key functional moieties: the pyridinone ring, the nitro group, and the chloro substituent. The anticipated primary fragmentation through the loss of carbon monoxide provides a strong diagnostic peak to differentiate it from other isomeric or related structures, such as 2,4-dichloro-5-nitropyridine. By employing the detailed experimental protocol provided, researchers can obtain reproducible and high-quality mass spectra to confirm the structure of this and similar molecules. This in-depth understanding of fragmentation pathways is crucial for the confident identification of novel compounds in complex matrices, a vital step in modern drug discovery and development.

References

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

Sources

Validation

Analytical Validation of 3-Chloro-5-nitro-pyridin-2-one: A Comparative Guide to FT-IR Sampling Techniques

As a Senior Application Scientist, validating the structural integrity of highly functionalized N-heterocycles requires more than just matching peaks to a library; it requires a mechanistic understanding of the molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of highly functionalized N-heterocycles requires more than just matching peaks to a library; it requires a mechanistic understanding of the molecule's vibrational physics. 3-chloro-5-nitro-pyridin-2-one (often queried under its specific tautomeric nomenclature, 3-chloro-5-nitro-3H-pyridin-2-one) presents a unique analytical challenge due to its tautomerism, strong electron-withdrawing substituents, and propensity for intermolecular hydrogen bonding.

This guide objectively compares the two gold-standard Fourier-Transform Infrared (FT-IR) sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —providing the causality behind the spectral data and self-validating protocols to ensure absolute scientific integrity.

Mechanistic Causality & Tautomeric Validation

Before executing any analytical protocol, we must understand the physical chemistry governing the molecule's infrared absorption.

The Tautomerism Question: While sometimes referred to as the 3H-pyridin-2-one tautomer (where a proton resides on the C3 carbon alongside the chlorine), this form breaks the conjugated system and is thermodynamically unfavorable. In the solid state, FT-IR conclusively proves that the molecule exists predominantly as the 1H-pyridin-2-one (lactam) tautomer, which forms strongly hydrogen-bonded cyclic dimers[1].

  • Causality: If the 3H-form were dominant, the spectrum would show a sharp sp³ C-H stretch (~2900 cm⁻¹) and an imine C=N stretch. Instead, the solid-state FT-IR spectrum is defined by a broad N-H stretch and a strong C=O (Amide I) stretch, confirming the 1H-lactam form[1].

Electronic Effects of Substituents:

  • The Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group (EWG). It withdraws electron density via resonance, which slightly strengthens the C=O bond, shifting its absorption to a higher wavenumber compared to an unsubstituted 2-pyridone. The NO₂ group itself produces two of the most intense and diagnostic bands in the mid-IR region due to massive dipole moment changes during vibration[2].

  • The Aryl Chloride (-Cl): The heavy chlorine atom at C3 results in a low-frequency stretching vibration in the fingerprint region[3].

Table 1: Diagnostic FT-IR Absorption Bands for Validation
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality / Notes
Lactam N-H 2800 – 3200N-H StretchBroadened heavily due to strong intermolecular hydrogen bonding (cyclic dimers). Confirms 1H-tautomer[1].
Carbonyl (C=O) 1660 – 1680C=O Stretch (Amide I)Shifted slightly higher by the EWG effect of the -NO₂ group. Confirms lactam form over lactim (-OH) form.
Nitro (-NO₂) 1530 – 1550Asymmetric N-O StretchHighly intense due to large dipole moment change. Diagnostic for C5 substitution[2].
Nitro (-NO₂) 1340 – 1360Symmetric N-O StretchSecond intense band confirming the nitro group[2].
Ring C=C / C=N 1580 – 1610Skeletal StretchesAromatic/conjugated ring framework vibrations.
Aryl Chloride 700 – 760C-Cl StretchAppears in the fingerprint region; intensity is artificially enhanced in uncorrected ATR spectra[3].

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

When validating 3-chloro-5-nitro-pyridin-2-one, the choice of sampling technique directly impacts the spectral output.

Table 2: Objective Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)
Sample Preparation None (Direct solid application).High (Requires precise 1% w/w grinding and pressing).
Moisture Interference Low. Ideal for this molecule, as water bands will not mask the critical N-H or C=O regions.High. KBr is hygroscopic. Absorbed water (~3400 cm⁻¹) can easily mask the N-H dimer band.
Spectral Resolution Good, but relative peak intensities are skewed (penetration depth increases at lower wavenumbers).Excellent. Follows linear Beer-Lambert law. True relative peak intensities.
Polymorphism Risk Zero. The sample is analyzed in its native state.Moderate. Vigorous grinding with KBr can induce polymorphic shifts or alter H-bonding networks.
Best Used For Rapid, routine identity validation and QA/QC.High-resolution structural elucidation and publication-grade spectra.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed, self-validating systems. Every step includes an internal check to prevent false positives or spectral artifacts.

Protocol A: ATR-FTIR Workflow (Recommended for Routine Validation)
  • System Suitability Test (SST): Scan a traceable polystyrene standard. Validation Check: The 1601 cm⁻¹ aromatic ring stretch must resolve within ±1 cm⁻¹. If it fails, the interferometer requires recalibration.

  • Background Acquisition: Clean the diamond crystal with isopropanol and acquire an air background (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure no residual peaks exist in the 1600-1700 cm⁻¹ region (indicating cross-contamination).

  • Sample Application: Place 2-3 mg of 3-chloro-5-nitro-pyridin-2-one directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Spectral Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Data Processing (Critical): Apply an ATR Correction algorithm . Causality: Because the IR beam penetrates deeper at lower wavenumbers, the C-Cl stretch (~750 cm⁻¹) will appear artificially massive compared to the N-H stretch (~3100 cm⁻¹). ATR correction normalizes the spectrum to mimic transmission data.

Protocol B: KBr Transmission Workflow (Recommended for High-Resolution Analysis)
  • Background Acquisition: Press a blank pellet of pure, oven-dried (105°C for 2 hours) spectroscopic-grade KBr. Acquire the background. Validation Check: The baseline must be flat, with water vapor/OH bands at 3400 cm⁻¹ kept to an absolute minimum (<0.05 Absorbance Units).

  • Sample Preparation: Weigh exactly 1 mg of the analyte and 99 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding generates heat and shear stress, which can disrupt the cyclic dimers and shift the N-H and C=O bands.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air (which causes light scattering).

  • Spectral Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Validation Check: The maximum absorbance of the strongest peak (likely the asymmetric NO₂ stretch at ~1540 cm⁻¹) must fall between 0.4 and 0.8 AU . If it exceeds 1.0 AU, the detector is saturated, and the pellet must be remade at a lower concentration.

Validation Workflow Visualization

FTIR_Validation cluster_prep Sampling Technique cluster_analysis Diagnostic Band Validation Start 3-Chloro-5-nitro-pyridin-2-one ATR ATR-FTIR Start->ATR KBr KBr Pellet Start->KBr Acquisition Spectral Acquisition ATR->Acquisition KBr->Acquisition Carbonyl C=O Stretch (~1670 cm⁻¹) Acquisition->Carbonyl Nitro NO₂ Stretches (~1540 & ~1350 cm⁻¹) Acquisition->Nitro Halogen C-Cl Stretch (~750 cm⁻¹) Acquisition->Halogen Validation Tautomeric Confirmation Carbonyl->Validation Nitro->Validation Halogen->Validation

Workflow for FT-IR validation of 3-chloro-5-nitro-pyridin-2-one via ATR and KBr.

References

  • Szyc, Ł., et al. "The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study." The Journal of Physical Chemistry A, 2010. URL: [Link]

  • Pouchaname, V., et al. "Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine." Open Academic Journals Index (OAJI). URL: [Link]

Sources

Comparative

Comparative Biological Activity of 3-Chloro-5-nitro-3H-pyridin-2-one Derivatives: A Comprehensive Guide for Drug Development

As drug discovery pipelines increasingly demand versatile and highly reactive chemical scaffolds, 3-chloro-5-nitro-3H-pyridin-2-one (also known as 3-chloro-5-nitro-2(1H)-pyridinone) has emerged as a privileged building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand versatile and highly reactive chemical scaffolds, 3-chloro-5-nitro-3H-pyridin-2-one (also known as 3-chloro-5-nitro-2(1H)-pyridinone) has emerged as a privileged building block[1]. The unique bifunctionality of this scaffold—driven by the electron-withdrawing nitro group that enhances the electrophilicity of the pyridine ring—makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr)[2]. Furthermore, the nitro group can be selectively reduced to an amine, providing a critical handle for subsequent coupling reactions[3].

This guide provides an objective, data-driven comparison of the two primary therapeutic classes derived from this scaffold: MALT1 Protease Inhibitors (oncology and autoimmunity) and 1H-Indazole-1-carboxamide Derivatives (antimicrobial and antioxidant agents).

MALT1 Protease Inhibitors (Oncology & Autoimmunity)

Mechanism of Action

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase essential for the canonical NF-κB signaling pathway[4]. Constitutive activation of MALT1 is a primary driver of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[4].

Derivatives synthesized from the 3-chloro-5-nitro-pyridine core—specifically pyrazolopyrimidines—act as potent allosteric inhibitors of MALT1[3]. By binding to the allosteric pocket, these derivatives prevent MALT1 from cleaving downstream targets like BCL10 and NF-κB-inducing kinase (NIK), thereby halting tumor proliferation and inducing apoptosis[4].

MALT1_Pathway BCR BCR/TCR Activation CBM CBM Complex Formation BCR->CBM MALT1 Active MALT1 Protease CBM->MALT1 NFKB NF-κB Translocation MALT1->NFKB Tumor Lymphoma Proliferation NFKB->Tumor Drug Pyrazolopyrimidine Derivatives Drug->MALT1 Inhibits

Fig 1: Mechanism of MALT1 inhibition in the NF-κB signaling pathway by pyridine derivatives.

Experimental Protocol: In Vitro MALT1 FRET Assay

To objectively evaluate the inhibitory potency of these derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.

  • Causality : This assay utilizes a fluorogenic peptide substrate (Ac-LRSR-AMC). Active MALT1 cleaves the peptide, releasing the AMC fluorophore. Successful allosteric binding by the derivative prevents cleavage, resulting in a proportional drop in fluorescence.

  • Self-Validating System : The protocol includes a known covalent inhibitor (MI-2) to validate assay sensitivity, and a DMSO vehicle control to establish the maximum baseline proteolytic activity.

Step-by-Step Methodology:

  • Preparation : Dilute recombinant full-length human MALT1 protein to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 10% sucrose, 0.05% CHAPS, 1 mM DTT).

  • Compound Incubation : Dispense 10 µL of the MALT1 solution into a 384-well black microplate. Add 100 nL of the synthesized pyrazolopyrimidine derivatives (in a 10-point serial dilution from 10 µM to 0.5 nM). Incubate at 37°C for 30 minutes to allow steady-state allosteric binding.

  • Substrate Addition : Initiate the reaction by adding 10 µL of 50 µM Ac-LRSR-AMC substrate to all wells.

  • Kinetic Measurement : Immediately measure fluorescence (Excitation: 380 nm / Emission: 460 nm) kinetically every 2 minutes for 1 hour at 37°C using a microplate reader.

  • Data Analysis : Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Comparison

Data summarized from recent lead optimization studies of MALT1 inhibitors (3)[3].

Compound DerivativeTargetIC50 (In Vitro)In Vivo Half-Life (T1/2)Primary Indication
MLT-231 (Lead)MALT112 nM1.2 hrsABC-DLBCL
Compound 4 (Alkyl-substituted)MALT14 nM4.5 hrsABC-DLBCL

1H-Indazole-1-carboxamide Derivatives (Antimicrobial & Antioxidant)

Mechanism of Action

The reaction of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with diverse aniline derivatives yields compounds with potent dual antimicrobial and antioxidant properties[5]. Molecular docking studies (e.g., against PDB ID: 3SRG) reveal that electron-donating groups (such as methoxy and methyl) on the aniline ring significantly enhance binding interactions within the active sites of microbial enzymes[6]. Concurrently, the secondary amine and resonance-stabilized nitro-aromatic system provide excellent radical scavenging capabilities, mitigating oxidative stress[5].

Bio_Workflow Synth Chemical Synthesis Purify NMR/MS Validation Synth->Purify Assay MIC & DPPH Assays Purify->Assay Dock Molecular Docking Assay->Dock Lead Lead Identification Dock->Lead

Fig 2: Experimental workflow for evaluating the biological activity of indazole derivatives.

Experimental Protocol: DPPH Scavenging & Broth Microdilution

To assess the multifaceted biological activity of these derivatives, a dual-assay approach is required.

  • Causality : The DPPH assay measures the electron-donating capacity of the derivative; a color shift from purple to yellow indicates successful radical scavenging. The broth microdilution assay utilizes resazurin dye, which is reduced to fluorescent resorufin by metabolically active cells. If the derivative is an effective antimicrobial, cellular metabolism halts, and the well remains blue.

  • Self-Validating System : Ascorbic acid is used as an absolute standard for antioxidant capacity. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are used as positive controls to validate the sensitivity of the microbial strains.

Step-by-Step Methodology:

  • Antioxidant Evaluation (DPPH Assay) :

    • Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

    • Mix 1 mL of the DPPH solution with 3 mL of the indazole derivative at varying concentrations (0.1–1.0 µmol/mL).

    • Incubate the mixture in complete darkness at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a methanol blank. Calculate the IC50 based on the percentage of radical scavenging activity.

  • Antimicrobial Evaluation (Broth Microdilution) :

    • Inoculate 96-well microtiter plates with 105 CFU/mL of the target microbial suspension (C. albicans or S. aureus) in Mueller-Hinton broth.

    • Add serial dilutions of the indazole derivatives (ranging from 0.01 to 10 µmol/mL).

    • Incubate the plates at 37°C for 24 hours.

    • Add 10 µL of resazurin indicator (0.015% w/v) to each well and incubate for an additional 2 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well that remains visually blue (indicating no microbial respiration).

Quantitative Data Comparison

Data summarized from recent evaluations of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide analogs (5)[5].

Compound DerivativeDPPH Antioxidant (IC50)Antifungal MIC (C. albicans)Antibacterial Efficacy
Compound 5b0.412 µmol/mLModerateExceptional
Compound 5k0.105 µmol/mL0.0155 µmol/mLModerate
Compound 5p0.230 µmol/mL0.0156 µmol/mLModerate

Strategic Selection & Lead Optimization

When selecting a developmental pathway for 3-chloro-5-nitro-3H-pyridin-2-one derivatives, researchers must align the chemical modifications with the target biological environment:

  • For Oncology (MALT1 Inhibition) : The focus must be on optimizing the pharmacokinetic profile. Replacing primary amino substituents with alkyl groups (as seen in Compound 4) drastically reduces in vitro metabolism and increases the in vivo half-life, which is critical for maintaining therapeutic exposure in whole blood to shrink ABC-DLBCL tumors[3].

  • For Infectious Diseases (Antimicrobial) : The focus shifts to lipophilicity and electron density. The incorporation of electron-donating groups (methoxy/methyl) into the indazole framework is the primary driver for lowering the MIC against resistant fungal strains like C. albicans, while simultaneously boosting the molecule's ability to scavenge reactive oxygen species (ROS)[6].

References

  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)
  • 3-Chloro-5-nitro-2(1H)

Sources

Validation

A Comparative Guide to the Thermal Analysis of 3-chloro-5-nitro-3H-pyridin-2-one and its Analogs using Differential Scanning Calorimetry

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of novel compounds is a non-negotiable aspect of safety and efficacy assessment. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of novel compounds is a non-negotiable aspect of safety and efficacy assessment. This guide provides an in-depth technical examination of the thermal properties of 3-chloro-5-nitro-3H-pyridin-2-one, a heterocyclic compound with potential applications in various fields. Due to the presence of a nitro group, this molecule is classified as an energetic material, necessitating a thorough evaluation of its thermal behavior to ensure safe handling, storage, and application.[1][2]

This guide will delve into the principles of Differential Scanning Calorimetry (DSC) as a primary tool for thermal analysis. We will explore the interpretation of DSC curves, compare the expected thermal profile of 3-chloro-5-nitro-3H-pyridin-2-one with related nitro-substituted heterocyclic compounds, and provide a detailed experimental protocol for conducting such an analysis.

The Critical Role of Thermal Analysis for Nitro-Containing Heterocycles

Nitro-containing compounds are well-known for their energetic properties, which can range from beneficial in propulsion systems to hazardous in pharmaceutical manufacturing if not properly understood. The thermal stability of these molecules is a critical parameter that dictates their potential applications and safety protocols. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials.[3][4][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting, crystallization, and decomposition.[6][7]

For a compound like 3-chloro-5-nitro-3H-pyridin-2-one, DSC analysis can provide crucial data on:

  • Melting Point and Enthalpy of Fusion: The temperature at which the solid melts into a liquid and the energy required for this phase transition.[4]

  • Decomposition Temperature and Enthalpy of Decomposition: The temperature at which the molecule begins to chemically break down and the amount of energy released or absorbed during this process.[2][8] This is particularly important for nitro compounds, as decomposition is often a highly exothermic and potentially explosive event.

  • Thermal Stability Range: The temperature range over which the compound remains chemically stable.

By comparing the DSC curve of 3-chloro-5-nitro-3H-pyridin-2-one with those of structurally similar compounds, we can gain insights into how modifications to the molecular structure affect its thermal stability.

Interpreting the DSC Curve: A Window into Thermal Behavior

A typical DSC curve plots heat flow against temperature. Endothermic events (heat absorbed by the sample) are conventionally shown as peaks pointing down, while exothermic events (heat released by the sample) are shown as peaks pointing up.

Diagram: Interpreting a Hypothetical DSC Curve

DSC_Curve_Interpretation cluster_curve Typical DSC Thermogram cluster_data Key Data Points start Initial Baseline melting Melting (Endotherm) start->melting Heating decomposition Decomposition (Exotherm) melting->decomposition Further Heating Tonset_m Onset Temperature (Melting) melting->Tonset_m Tpeak_m Peak Temperature (Melting) melting->Tpeak_m DeltaH_m Enthalpy of Fusion (ΔHm) melting->DeltaH_m end Final Baseline decomposition->end Tonset_d Onset Temperature (Decomposition) decomposition->Tonset_d Tpeak_d Peak Temperature (Decomposition) decomposition->Tpeak_d DeltaH_d Enthalpy of Decomposition (ΔHd) decomposition->DeltaH_d

Caption: A diagram illustrating the key features of a DSC curve, including endothermic and exothermic events and the data derived from them.

For 3-chloro-5-nitro-3H-pyridin-2-one, we would anticipate a DSC curve that may show an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating its decomposition. The onset temperature of the decomposition peak is a critical indicator of its thermal stability; a lower onset temperature suggests lower stability.

Comparative Analysis: Benchmarking Thermal Stability

CompoundKey Structural FeaturesExpected Impact on Thermal Stability
3-chloro-5-nitro-3H-pyridin-2-one Pyridinone ring, Chloro substituent, Nitro substituentThe electron-withdrawing nature of the nitro and chloro groups can influence the stability of the pyridinone ring. The presence of the N-H bond might also play a role in decomposition pathways.
3-nitro-1,2,4-triazol-5-one (NTO) Triazolone ring, Nitro substituentNTO is a well-characterized insensitive high explosive.[9] Its thermal decomposition is complex, involving multiple steps.[9] A comparison would help to position the thermal stability of our target compound relative to a known energetic material.
Nitropyrazoles Pyrazole ring, Nitro substituent(s)Studies on nitropyrazoles indicate that the position and number of nitro groups significantly affect their thermal stability.[10][11] This provides a basis for understanding how the nitro group on the pyridinone ring might behave.
3-chloro-2-nitrobenzoates Benzene ring, Chloro and Nitro substituentsWhile not a heterocyclic compound, the presence of both chloro and nitro groups on an aromatic ring offers a point of comparison for the electronic effects on thermal decomposition. Some of these compounds are known to decompose explosively at elevated temperatures.[12]

The presence of the nitro group is expected to make 3-chloro-5-nitro-3H-pyridin-2-one an energetic material. The chloro group, being electron-withdrawing, might further influence the electron density of the ring and affect the C-NO2 bond strength, which is often a key factor in the initial stages of decomposition of nitroaromatic compounds.

Experimental Protocol for DSC Analysis

The following protocol outlines the steps for conducting a DSC analysis of 3-chloro-5-nitro-3H-pyridin-2-one. This protocol is designed to be self-validating by including necessary calibration and control measures.

Diagram: DSC Experimental Workflow

DSC_Workflow Start Start Sample_Prep Sample Preparation (1-5 mg in crucible) Start->Sample_Prep Instrument_Setup Instrument Setup (Nitrogen Purge, Heating Rate) Sample_Prep->Instrument_Setup Calibration Temperature and Enthalpy Calibration (e.g., Indium) Instrument_Setup->Calibration Run_Analysis Run DSC Analysis Calibration->Run_Analysis Data_Analysis Data Analysis (Onset, Peak, Enthalpy) Run_Analysis->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: A flowchart detailing the key steps in performing a DSC experiment, from sample preparation to data analysis.

I. Instrumentation and Materials

  • Differential Scanning Calorimeter: A calibrated instrument capable of operating up to at least 400 °C.

  • Sample Crucibles: Aluminum or gold-plated crucibles are suitable. For energetic materials, high-pressure crucibles may be necessary to suppress vaporization and confine any potential energetic event.[8]

  • Purge Gas: High-purity nitrogen (99.999%).

  • Sample: 3-chloro-5-nitro-3H-pyridin-2-one (1-5 mg).

  • Reference: An empty, hermetically sealed crucible.

  • Calibration Standard: High-purity indium for temperature and enthalpy calibration.

II. Experimental Procedure

  • Calibration:

    • Perform a temperature and enthalpy calibration of the DSC instrument using an indium standard according to the manufacturer's instructions. This ensures the accuracy of the measured thermal events.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 3-chloro-5-nitro-3H-pyridin-2-one into a sample crucible.

    • Hermetically seal the crucible to prevent any loss of sample due to sublimation and to contain any potential decomposition products.

  • Instrument Setup:

    • Place the sealed sample crucible and the reference crucible into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.

    • Set the temperature program:

      • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.[8]

      • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition, for instance, 400 °C. The final temperature should be chosen carefully to ensure complete characterization of the decomposition without damaging the instrument.

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC curve to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (melting and decomposition).[6][13][14]

    • The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the peak.

    • The peak temperature is the point of maximum heat flow for the event.

    • The enthalpy is calculated by integrating the area under the peak.

Conclusion

The thermal analysis of 3-chloro-5-nitro-3H-pyridin-2-one using Differential Scanning Calorimetry is essential for a comprehensive understanding of its stability and potential hazards. While direct experimental data is not yet widely published, a comparative approach using data from structurally related nitro-containing heterocyclic and aromatic compounds provides a solid framework for predicting its thermal behavior. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and accurate DSC data. Such information is invaluable for guiding further research, ensuring safe handling, and ultimately determining the viability of this compound in its intended applications.

References

  • The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Scientific.Net. Available from: [Link]

  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. Available from: [Link]

  • A review on differential scanning calorimetry technique and its importance in the field of energetic materials | Request PDF - ResearchGate. Available from: [Link]

  • Up-Scaling of DSC Data of High Energetic Materials - AKTS. Available from: [Link]

  • Energetic Materials Testing with Calorimetry - SETARAM. Available from: [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. Available from: [Link]

  • DSC curve 해석, Part 1 : Dynamic measurements - (주)연진에스텍. Available from: [Link]

  • Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations - MDPI. Available from: [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements Contents - Academia.edu. Available from: [Link]

  • Interpreting DSC Curves; Part 1: Dynamic Measurements - METTLER TOLEDO. Available from: [Link]

  • DSC Curve Interpretation and Errors | PDF | Differential Scanning Calorimetry - Scribd. Available from: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • 3-Chloro-5-nitro-2(1H)-pyridinone | C5H3ClN2O3 | CID 336289 - PubChem. Available from: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. Available from: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC. Available from: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. Available from: [Link]

  • Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) - SciELO. Available from: [Link]

  • THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA - Revue Roumaine de Chimie -. Available from: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - Semantic Scholar. Available from: [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. Available from: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. Available from: [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI. Available from: [Link]

  • Synthesis of a 3H-pyrido[1,2-b]pyridazin-3-one from pyridine N-imide and methylphenylcyclopropenone - RSC Publishing. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-chloro-5-nitro-3H-pyridin-2-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-chloro-5-nitro-3H-pyridin-2-one. The following protocols are designed to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-chloro-5-nitro-3H-pyridin-2-one. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and data from structurally similar molecules.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Summary of Known Hazards:

Hazard ClassGHS ClassificationPotential Effects
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationContact with eyes can result in serious irritation or damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[1][3]

The presence of the nitro group and the chlorinated ring also suggests that this compound should be treated as a persistent environmental pollutant.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be guided by the potential routes of exposure: inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All handling of solid 3-chloro-5-nitro-3H-pyridin-2-one must be conducted in a certified chemical fume hood to control airborne particles and vapors.[6][7] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8][9]

Mandatory PPE Ensemble
  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory.[6][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection : Due to the lack of specific glove breakthrough data for this compound, a conservative approach is necessary. Wear chemical-resistant gloves; nitrile gloves with a minimum thickness of 4-5 mils are a reasonable starting point for incidental contact.[6] For extended contact or procedures with a higher risk of splashes, consider double-gloving or using thicker, heavy-duty gloves.[6] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.

  • Body Protection : A fully-buttoned laboratory coat is required to protect against skin contact.[6] For procedures with a higher potential for splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator should be used.[8] The specific type of respirator should be determined by a formal risk assessment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 3-chloro-5-nitro-3H-pyridin-2-one fume_hood Work in a certified chemical fume hood? start->fume_hood solid_handling Handling solid material? fume_hood->solid_handling Yes respirator Consider Respirator fume_hood->respirator No splash_risk Risk of splashing? solid_handling->splash_risk Yes solid_handling->splash_risk No base_ppe Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with work base_ppe->end_ppe face_shield->base_ppe respirator->solid_handling

Caption: PPE selection workflow for handling 3-chloro-5-nitro-3H-pyridin-2-one.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Pre-Handling Preparations
  • Review Safety Information : All personnel involved must review this guide and any other available safety information.

  • Prepare the Work Area : Ensure the chemical fume hood is clean and uncluttered. Have a designated waste container ready for contaminated materials.

  • Assemble Materials : Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, inside the fume hood before introducing the compound.

Step-by-Step Handling Protocol
  • Don PPE : Put on the complete PPE ensemble as determined by your risk assessment.

  • Weighing : Carefully weigh the required amount of the solid compound on a disposable weighing boat inside the fume hood to prevent contamination of balances.

  • Transfer : When transferring the powder, do so slowly and carefully to minimize the generation of dust.

  • Work Area Maintenance : Keep the work area within the fume hood clean and organized throughout the procedure.

  • Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly after removing gloves.[2][10]

Spill and Disposal Plan

Proper management of spills and waste is crucial to protect both laboratory personnel and the environment.

Spill Response
  • Small Spills (within the fume hood) :

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as sand or vermiculite.[6]

    • Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation.[6]

    • Decontaminate the area of the spill.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains.

Waste Disposal

As a chlorinated and nitrated organic compound, 3-chloro-5-nitro-3H-pyridin-2-one is considered a persistent environmental pollutant and requires disposal as hazardous waste.[4][5]

  • Waste Collection : Collect all waste containing this compound, including contaminated PPE, weighing boats, and absorbent materials, in a clearly labeled and chemically compatible hazardous waste container.[6]

  • Labeling : Label the waste container with the full chemical name.[6]

  • Disposal Method : The recommended disposal method is chemical incineration by a licensed hazardous waste disposal company.[6] Consult with your institution's EHS department for specific procedures and to arrange for pickup.

Disposal Workflow Diagram

Disposal_Workflow start Waste Generated waste_type Identify Waste Type: - Contaminated Solids (PPE, etc.) - Unused Compound start->waste_type container Place in a labeled, compatible hazardous waste container waste_type->container storage Store in a designated secondary containment area container->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs disposal Disposal via Chemical Incineration ehs->disposal

Caption: Waste disposal workflow for 3-chloro-5-nitro-3H-pyridin-2-one.

By adhering to these protocols, researchers can safely handle 3-chloro-5-nitro-3H-pyridin-2-one, minimizing personal risk and environmental impact.

References

  • Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine. Benchchem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine. Benchchem.
  • Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Cole-Parmer.
  • 3-Chloro-5-nitro-2(1H)-pyridinone. PubChem.
  • SAFETY DATA SHEET - 4-Methoxy-3-nitropyridine. TCI Chemicals.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-5-nitropyridine. Tokyo Chemical Industry.
  • Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • Degradation of chlorinated nitroaromatic compounds. ResearchGate.
  • Biological Treatment of Nitroaromatics in Wastewater. MDPI.
  • SAFETY DATA SHEET - 2-Chloro-3-nitropyridine. Merck Millipore.

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